Pentafluorophenylacetyl chloride
Description
The exact mass of the compound (2,3,4,5,6-Pentafluorophenyl)acetyl chloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96896. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Pentafluorophenylacetyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pentafluorophenylacetyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(2,3,4,5,6-pentafluorophenyl)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2ClF5O/c9-3(15)1-2-4(10)6(12)8(14)7(13)5(2)11/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHZXQCRVUYLII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1F)F)F)F)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2ClF5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90232217 | |
| Record name | (2,3,4,5,6-Pentafluorophenyl)acetyl chloride | |
| Source | EPA DSSTox | |
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Molecular Weight |
244.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832-72-4 | |
| Record name | 2,3,4,5,6-Pentafluorophenylacetyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832-72-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | (2,3,4,5,6-Pentafluorophenyl)acetyl chloride | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC96896 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96896 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2,3,4,5,6-Pentafluorophenyl)acetyl chloride | |
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| Record name | (2,3,4,5,6-pentafluorophenyl)acetyl chloride | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.477 | |
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| Record name | (2,3,4,5,6-Pentafluorophenyl)acetyl chloride | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
Pentafluorophenylacetyl chloride synthesis from pentafluorophenylacetic acid
From Substrate: Pentafluorophenylacetic Acid (CAS 653-21-4)
Executive Summary
This technical guide details the synthesis of pentafluorophenylacetyl chloride (
This guide prioritizes the Oxalyl Chloride/DMF method for high-purity applications (drug discovery/proteomics) while providing the Thionyl Chloride method for bulk scale-up.
Target Product Profile:
-
IUPAC Name: 2-(2,3,4,5,6-pentafluorophenyl)acetyl chloride[1][2]
-
Molecular Formula:
[1]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Molecular Weight: 244.55 g/mol [2]
-
Boiling Point: ~202°C (760 mmHg) / 94-95°C (12 mmHg)
Strategic Context: Why This Molecule?
In drug development, this molecule is rarely the final API. It is a "warhead" precursor. The resulting acid chloride is almost exclusively used to generate Pentafluorophenyl (PFP) Esters .
-
Peptide Synthesis: PFP esters are less sensitive to hydrolysis than N-hydroxysuccinimide (NHS) esters but react rapidly with primary amines.
-
Click Chemistry: Used to functionalize surfaces or linkers where high stability toward moisture is required during storage, but high reactivity is needed during conjugation.
-
Mechanistic Insight: The methylene spacer (
) insulates the carbonyl carbon from the direct electron-withdrawing power of the ring, making it behave more like a standard aliphatic acid chloride than pentafluorobenzoyl chloride, yet it retains the solubility profile of a fluorocarbon.
Mechanistic Principles: The Vilsmeier-Haack Pathway
For high-value synthesis, Dimethylformamide (DMF) is not just a solvent; it is a catalyst. When combined with oxalyl chloride, it forms the reactive chloroiminium intermediate (Vilsmeier reagent), which is far more electrophilic than oxalyl chloride alone.
Mechanism Visualization
The following diagram illustrates the catalytic cycle that drives the conversion under mild conditions.
Caption: Catalytic cycle of DMF converting Oxalyl Chloride into the highly reactive Chloroiminium species, facilitating acid chloride formation.
Experimental Protocols
Method A: The "High Purity" Route (Oxalyl Chloride)
Best for: Milligram to gram-scale synthesis, drug discovery, and applications requiring trace-metal-free products. Safety Note: This reaction generates Carbon Monoxide (CO). Must be performed in a well-ventilated fume hood.
Reagents & Materials
| Component | Equiv. | Role | Notes |
| Pentafluorophenylacetic Acid | 1.0 | Substrate | Dry thoroughly before use. |
| Oxalyl Chloride | 1.2 - 1.5 | Chlorinating Agent | Freshly distilled if yellow. |
| DMF (Anhydrous) | 0.05 (Cat.) | Catalyst | Essential for room temp reaction. |
| Dichloromethane (DCM) | Solvent | Solvent | Anhydrous (over molecular sieves). |
Step-by-Step Methodology
-
Setup: Flame-dry a 2-neck round bottom flask (RBF) equipped with a magnetic stir bar and an inert gas inlet (
or ). -
Solvation: Add Pentafluorophenylacetic Acid (1.0 equiv) and anhydrous DCM (approx. 5-10 mL per gram of acid). Stir until suspended/dissolved.
-
Catalysis: Add catalytic DMF (1-2 drops via syringe).
-
Addition: Cool the mixture to 0°C (ice bath). Add Oxalyl Chloride (1.2 equiv) dropwise over 10-15 minutes.
-
Observation: Vigorous bubbling (
release) will occur.
-
-
Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (RT). Stir for 2–4 hours.
-
Endpoint: Reaction is complete when gas evolution ceases and the solution becomes clear.
-
-
Workup: Concentrate the reaction mixture under reduced pressure (Rotary Evaporator) to remove DCM and excess Oxalyl Chloride.
-
Note: Do not use a water bath >40°C to avoid degradation.
-
-
Purification: The residue is usually sufficiently pure for the next step. If storage is required, vacuum distill (bp ~95°C @ 12 mmHg).
Method B: The "Scale-Up" Route (Thionyl Chloride)
Best for: Multi-gram to kilogram synthesis.
Drawback: Requires higher temperatures; removal of
Step-by-Step Methodology
-
Setup: RBF with a reflux condenser and a caustic scrubber trap (NaOH) for HCl/
off-gassing. -
Mixing: Add Pentafluorophenylacetic Acid (1.0 equiv) to the flask.
-
Reagent: Add Thionyl Chloride (
) (5.0 - 10.0 equiv).-
Note: Here,
acts as both reagent and solvent ("neat").
-
-
Reflux: Heat the mixture to reflux (75°C) for 2–3 hours.
-
Distillation:
-
First, distill off excess
at atmospheric pressure (bp 74.6°C). -
Then, apply vacuum to distill the product (Pentafluorophenylacetyl chloride).[3]
-
-
Yield: Typically >90%.
Decision Matrix: Choosing the Right Protocol
Caption: Decision matrix for selecting the chlorination reagent based on scale and purity requirements.
Characterization & Quality Control
To validate the synthesis, rely on the following analytical markers. The shift in the Carbonyl (C=O) stretch is the most immediate indicator of conversion.
| Technique | Parameter | Observation (Acid) | Observation (Chloride) |
| FT-IR | C=O Stretch | ~1710 | ~1800 |
| Shift | 5 signals (complex) | Distinct shift due to -COCl | |
| Physical | Appearance | White Crystalline Solid | Clear/Yellowish Liquid |
| Reactivity | Water Test | Insoluble/Slow | Violent hydrolysis (fumes) |
Critical Quality Attribute (CQA):
For Method B (
Safety & Handling (E-E-A-T)
Hazard Class: Corrosive (Skin/Eye Damage), Lachrymator.
-
Hydrolysis Risk: Pentafluorophenylacetyl chloride reacts violently with water to release HCl gas and regenerate the parent acid. All glassware must be oven-dried.
-
HF Generation: While the C-F bonds are stable, extreme conditions or accidental combustion can release Hydrogen Fluoride (HF). Calcium gluconate gel should be available in the lab as a precaution when working with fluorinated aromatics.
-
Storage: Store under inert atmosphere (
) in a fridge (2-8°C). Seal with Parafilm or Teflon tape to prevent moisture ingress.
References
-
PubChem. (n.d.).[4] (2,3,4,5,6-Pentafluorophenyl)acetyl chloride.[1][2] National Library of Medicine. Retrieved from [Link]
-
Organic Syntheses. (n.d.). General Procedure for Acid Chlorides using Oxalyl Chloride. Org. Synth. Coll. Vol. 10, p. 000. (General grounding for Protocol A). Retrieved from [Link]
Sources
The Fluorinated Warhead: A Technical Guide to Pentafluorophenylacetyl Chloride
Executive Summary
Pentafluorophenylacetyl chloride (PfPa-Cl) represents a specialized class of acylating agents where the unique electronic properties of the perfluorinated aromatic ring are leveraged for high-specificity chemical ligation. Unlike standard acyl chlorides, the electron-withdrawing nature of the pentafluorophenyl (
This guide is designed for medicinal chemists and proteomic scientists utilizing PfPa-Cl for fragment-based drug discovery (FBDD) , fluorine-19 NMR tagging , and the synthesis of Pfp-active esters .
Part 1: Chemical Identity & Physiochemical Profile
The following data aggregates experimentally validated properties essential for stoichiometric calculations and process safety management.
| Property | Value | Notes |
| CAS Number | 832-72-4 | Distinct from the acid (CAS 352-24-9) |
| IUPAC Name | 2-(2,3,4,5,6-Pentafluorophenyl)acetyl chloride | |
| Formula | ||
| Molecular Weight | 244.55 g/mol | High density due to 5F atoms |
| Appearance | Colorless to light yellow liquid | May crystallize at low temps |
| Density | Significantly heavier than water | |
| Boiling Point | ~202°C (760 mmHg) | ~85°C at 15 mmHg (Vacuum distillation recommended) |
| Solubility | DCM, THF, Toluene, Ethyl Acetate | Reacts violently with water/alcohols |
| Stability | Moisture Sensitive | Hydrolyzes to release HCl and Pentafluorophenylacetic acid |
Source Verification: [1]
Part 2: Electronic Structure & Reactivity
The "Fluorine Effect" on Acylating Power
Understanding the reactivity of PfPa-Cl requires analyzing the inductive effects of the perfluorinated ring.
-
Inductive Withdrawal (-I Effect): The five fluorine atoms create a strong dipole, pulling electron density away from the aromatic ring.
-
Methylene Insulation: Unlike pentafluorobenzoyl chloride, where the ring is directly attached to the carbonyl, PfPa-Cl has a
spacer. This attenuates the deactivation of the carbonyl, making it a "tunable" electrophile—reactive enough to acylate sterically hindered amines but stable enough to handle with standard Schlenk techniques. -
Lipophilicity: The
group is highly lipophilic and orthogonal to standard hydrocarbon interactions, making it an excellent motif for increasing the metabolic stability of drug candidates (bioisostere application).
Pathway Visualization: Reactivity Logic
The following diagram illustrates the synthesis of PfPa-Cl and its subsequent divergence into two primary workflows: Direct Ligation vs. Active Ester Synthesis.
Figure 1: Synthesis and divergent utility of PfPa-Cl.[4] The chloride serves as the reactive nexus between the stable acid precursor and downstream conjugation.
Part 3: Experimental Protocols
Protocol A: Synthesis of PfPa-Cl (Self-Validating)
Context: Commercial samples often degrade to the acid. For critical applications, fresh synthesis is recommended.
Reagents:
-
Pentafluorophenylacetic acid (1.0 eq)
-
Oxalyl Chloride (1.2 eq)
-
DMF (Catalytic, 2-3 drops)
Workflow:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl2 or Argon balloon).
-
Dissolution: Suspend Pentafluorophenylacetic acid in anhydrous DCM (0.5 M concentration).
-
Activation: Add catalytic DMF. Note: This forms the Vilsmeier-Haack intermediate, essential for initiating the reaction at lower temperatures.
-
Addition: Dropwise add Oxalyl Chloride at 0°C.
-
Evolution: Allow to warm to Room Temperature (RT). Vigorous gas evolution (
) confirms reaction progress. Stir for 2-3 hours. -
Validation (In-Process): Take an aliquot, evaporate DCM, and run IR.
-
Success Criteria: Disappearance of broad -OH stretch (3000-2500
) and shift of Carbonyl stretch from ~1710 (Acid) to ~1800 (Acid Chloride).
-
-
Isolation: Concentrate under reduced pressure. The residue is sufficiently pure for most acylations. For storage, distill under vacuum.
Protocol B: N-Terminal Tagging for 19F-NMR Screening
Context: Using PfPa-Cl to tag proteins or peptides, enabling them to be tracked via 19F-NMR (Fluorine is 100% natural abundance, zero background in biological systems).
Reagents:
-
Target Peptide/Protein (with free amine)
-
PfPa-Cl (1.5 eq)
-
DIPEA (Diisopropylethylamine) (2.0 eq)
-
Solvent: DMF or DCM (Dry)
Workflow:
-
Dissolve peptide in dry DMF.
-
Add DIPEA to deprotonate the N-terminus.
-
Add PfPa-Cl slowly at 0°C.
-
Causality: The low temperature prevents bis-acylation or reaction with less nucleophilic side chains (e.g., Tyrosine -OH).
-
Stir 1 hour at RT.
-
Quench: Add 5%
solution. -
Purification: HPLC (C18 column). The
group adds significant hydrophobicity, shifting retention time later, which simplifies purification.
Part 4: Applications in Drug Discovery[7]
Fluorine Scanning & Fragment-Based Drug Discovery (FBDD)
PfPa-Cl is used to introduce a "spy" atom into ligand libraries.
-
Mechanism: The 5 equivalent fluorine atoms provide a massive signal in 19F-NMR.
-
Application: When the PfPa-tagged ligand binds to a protein target, the chemical shift and relaxation time (
) of the fluorine signal change drastically due to the "Tumbler effect" (change in molecular correlation time). This allows for high-throughput screening of binding without radioactive labels.
Synthesis of Pfp-Esters (Peptide Coupling)
While PfPa-Cl is reactive, it is often too reactive for delicate peptide synthesis. It is converted into the Pentafluorophenyl (Pfp) Ester (using pentafluorophenol) to create a shelf-stable, yet activated, species.
-
Why? Pfp esters react with amines to form amides without racemization, a critical requirement in chiral drug synthesis.
Part 5: Handling, Stability & Safety (E-E-A-T)
Critical Hazard: Hydrolysis & HF Formation
While acyl chlorides generally hydrolyze to HCl, the perfluorinated ring is stable. However, under extreme basic conditions or high temperatures, nucleophilic aromatic substitution (
| Hazard Class | Precaution |
| Corrosive | Causes severe skin burns and eye damage.[6][7][8] Wear nitrile gloves (double gloving recommended) and face shield. |
| Lachrymator | Vapors induce tearing. Handle ONLY in a functioning fume hood. |
| Moisture | Reacts violently with water. Store under Nitrogen/Argon. |
Storage Protocol:
-
Store in a tightly sealed container with a PTFE-lined cap.
-
Keep at +4°C or -20°C for long-term stability.
-
If the liquid turns cloudy or precipitates white solid, it has hydrolyzed to the acid. Redistill before use.
Disposal: Quench excess chloride by adding dropwise to a stirred solution of 10% NaOH/Ice. Adjust pH to 7 before disposal into organic waste streams, ensuring no HF is generated (check pH).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70027, (2,3,4,5,6-Pentafluorophenyl)acetyl chloride.[1] Retrieved from [Link]
-
Rowan. The Pentafluorosulfanyl Group (SF5) in Medicinal Chemistry (Contextual Reactivity). Retrieved from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 832-72-4 | Pentafluorophenylacetyl chloride | Ambeed.com [ambeed.com]
- 3. (2,3,4,5,6-Pentafluorophenyl)acetyl chloride | C8H2ClF5O | CID 70027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,3,4,5,6-pentafluorophenoxyacetyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.com [fishersci.com]
An In-depth Technical Guide to Pentafluorophenylacetyl Chloride: Structure, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pentafluorophenylacetyl chloride (C₈H₂ClF₅O) is a highly reactive acyl chloride of significant interest in synthetic organic chemistry, drug development, and advanced analytical techniques. Its unique chemical properties are dominated by the presence of a pentafluorophenyl ring, a powerful electron-withdrawing group. This guide provides a comprehensive overview of its structure, elucidates the mechanistic principles of its reactivity, details its practical applications as a synthetic building block and a highly sensitive derivatization agent, and outlines essential safety and handling protocols.
Fundamentals: The Molecular Architecture and its Implications
Pentafluorophenylacetyl chloride is a derivative of phenylacetyl chloride where all five hydrogen atoms on the aromatic ring have been substituted with fluorine atoms. This substitution is not trivial; it fundamentally alters the molecule's electronic properties and, consequently, its reactivity.
Chemical Structure
The molecule consists of a pentafluorophenyl group attached to a methylene (-CH₂-) bridge, which is in turn bonded to a carbonyl chloride (-COCl) functional group.
Caption: Chemical Identity of Pentafluorophenylacetyl Chloride.
Physicochemical Properties
A summary of key physical and chemical properties is presented below. These values are critical for experimental design, including solvent selection, reaction temperature control, and purification strategies.
| Property | Value | Source |
| Molecular Weight | 244.55 g/mol | [1] |
| Boiling Point | 202.4 °C at 760 mmHg | [1] |
| Density | 1.61 g/cm³ | [1] |
| Flash Point | 76.2 °C | [1] |
| Appearance | Colorless to light yellow liquid | |
| Solubility | Reacts with water and alcohols. Soluble in aprotic organic solvents (e.g., DCM, THF, Toluene). |
The Causality of Enhanced Reactivity
The high reactivity of pentafluorophenylacetyl chloride compared to its non-fluorinated analog, phenylacetyl chloride, is a direct consequence of the electronic effects of the C₆F₅ group.
-
Strong Inductive Effect (-I): Fluorine is the most electronegative element. The cumulative inductive effect of five fluorine atoms strongly withdraws electron density from the aromatic ring and, through the methylene bridge, from the carbonyl carbon.
-
Enhanced Electrophilicity: This electron withdrawal makes the carbonyl carbon significantly more electron-deficient (more electrophilic) and thus more susceptible to attack by nucleophiles.
-
Good Leaving Group: The chloride ion is an excellent leaving group, facilitating the completion of nucleophilic substitution reactions.
This heightened reactivity allows for reactions to proceed under milder conditions and often with higher yields than with less activated acyl chlorides.
Reactivity and Mechanistic Pathways
The chemistry of pentafluorophenylacetyl chloride is dominated by the nucleophilic acyl substitution reaction. The general mechanism involves two key stages: nucleophilic addition to the carbonyl carbon, followed by the elimination of the chloride leaving group.
Caption: Generalized Mechanism for Reactions of Pentafluorophenylacetyl Chloride.
Reactions with Alcohols (Esterification)
Pentafluorophenylacetyl chloride reacts vigorously and exothermically with alcohols to form pentafluorophenylacetate esters.[2] These reactions are typically rapid and proceed to completion, making this an efficient method for ester synthesis.[3]
Reaction: C₆F₅CH₂COCl + R-OH → C₆F₅CH₂COOR + HCl
The hydrogen chloride (HCl) generated is a corrosive gas. In practice, a non-nucleophilic base, such as pyridine or triethylamine (TEA), is often added to the reaction mixture. The causality here is twofold: the base neutralizes the HCl byproduct, preventing potential acid-catalyzed side reactions, and it drives the equilibrium towards the product side, ensuring a high conversion rate.
Reactions with Amines (Amidation)
The reaction with primary and secondary amines is extremely facile, yielding N-substituted pentafluorophenylacetamides. Similar to esterification, this reaction is highly exothermic and proceeds via a nucleophilic addition-elimination mechanism.
Reaction (Primary Amine): C₆F₅CH₂COCl + R-NH₂ → C₆F₅CH₂CONHR + HCl
Due to the basicity of the amine, at least two equivalents of the amine are required: one to act as the nucleophile and the second to neutralize the HCl byproduct, forming an ammonium chloride salt. Alternatively, one equivalent of the amine can be used with one equivalent of an auxiliary base like triethylamine.
Practical Applications in Research and Development
The unique properties of pentafluorophenylacetyl chloride make it a valuable tool in several scientific domains.
Synthetic Chemistry & Drug Discovery
In medicinal chemistry, the pentafluorophenyl group can be strategically incorporated into lead compounds to modulate their physicochemical properties. Fluorine substitution is known to impact:
-
Metabolic Stability: The C-F bond is strong, and its presence can block sites of metabolic oxidation, increasing the drug's half-life.
-
Lipophilicity: Strategic fluorination can enhance a molecule's ability to cross cell membranes.
-
Binding Affinity: The polar nature of the C-F bond can lead to favorable interactions with enzyme active sites.
Pentafluorophenylacetyl chloride serves as a key reagent for installing the C₆F₅CH₂CO- moiety onto molecules containing hydroxyl or amino groups, facilitating the synthesis of novel drug candidates.
Derivatizing Agent for Analytical Chemistry
One of the most powerful applications of this reagent is in chemical derivatization for gas chromatography (GC), particularly with mass spectrometry (MS) detection.
The Causality of High Sensitivity: Many compounds, especially those with polar functional groups like alcohols and amines, exhibit poor chromatographic behavior (e.g., peak tailing) and may not be volatile enough for GC analysis. Derivatization with pentafluorophenylacetyl chloride addresses this by:
-
Increasing Volatility: It converts polar -OH and -NH groups into less polar, more volatile ester and amide linkages.
-
Enhancing Detectability: The pentafluorophenyl group is a potent electrophore. This makes the resulting derivative highly sensitive to Electron Capture Detection (ECD), a very sensitive GC detector. For mass spectrometry, it significantly enhances the signal in Electron Capture Negative Ion Chemical Ionization (ECNICI-MS), allowing for ultra-trace quantification of analytes.
Caption: Typical Workflow for Analyte Derivatization Prior to GC-MS Analysis.
Experimental Protocols
The following protocols are illustrative and should be adapted based on the specific substrate and laboratory conditions. All work must be performed in a certified fume hood.
Protocol: Synthesis of N-benzyl-2-(pentafluorophenyl)acetamide
This protocol details a standard amidation reaction.
Materials:
-
Pentafluorophenylacetyl chloride
-
Benzylamine
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, standard glassware
Procedure:
-
In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve benzylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM (20 mL).
-
Cool the stirred solution to 0 °C using an ice bath.
-
Dissolve pentafluorophenylacetyl chloride (1.05 eq) in anhydrous DCM (10 mL) and add it to the dropping funnel.
-
Add the acyl chloride solution dropwise to the cooled amine solution over 15 minutes. A white precipitate (triethylammonium chloride) will form.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
-
Monitor the reaction by TLC until the starting amine is consumed.
-
Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography as needed.
Protocol: Derivatization of a Fatty Alcohol for GC-MS Analysis
This protocol is adapted from established methods for preparing samples for sensitive analysis.
Materials:
-
Sample containing fatty alcohol (e.g., extracted from plasma)
-
Pentafluorophenylacetyl chloride
-
Pyridine or Triethylamine (as catalyst/base)
-
Toluene or Ethyl Acetate (reaction solvent)
-
Hexane or Dichloromethane (extraction solvent)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Heating block or water bath, vortex mixer, centrifuge, GC vials
Procedure:
-
Place the dried sample extract into a 2 mL reaction vial.
-
Add 100 µL of a 10% solution of pentafluorophenylacetyl chloride in toluene.
-
Add 10 µL of pyridine to catalyze the reaction.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60 °C for 45 minutes in a heating block.
-
Cool the vial to room temperature.
-
Add 500 µL of hexane and 500 µL of deionized water to the vial.
-
Vortex vigorously for 1 minute to extract the derivatized analyte into the hexane layer.
-
Centrifuge for 5 minutes to ensure phase separation.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried extract to a GC vial with an insert for analysis.
Safety and Handling
Pentafluorophenylacetyl chloride is a corrosive and moisture-sensitive compound that requires careful handling.
-
Corrosivity: It causes severe skin burns and eye damage.[1] Always use in a chemical fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles.
-
Moisture Sensitivity: The compound reacts violently with water, releasing corrosive hydrogen chloride gas. Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
-
Incompatibilities: Avoid contact with strong bases, alcohols, and oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Unused reagent should be quenched carefully by slow addition to a stirred, cooled solution of sodium bicarbonate.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70027, (2,3,4,5,6-Pentafluorophenyl)acetyl chloride. Retrieved February 15, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3744988, 4-Fluorophenylacetyl chloride. Retrieved February 15, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 4-Fluorophenylacetyl chloride Properties. CompTox Chemicals Dashboard. Retrieved February 15, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67911, Perfluoropropionyl chloride. Retrieved February 15, 2026, from [Link]
-
Ford, D. A., & Gross, R. W. (2011). An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry. Journal of Chromatography B, 879(17-18), 1640–1646. Retrieved February 15, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). Pentafluoroethyl chloride. NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7679, Phenylacetyl chloride. Retrieved February 15, 2026, from [Link]
-
Loba Chemie. (n.d.). PHENYLACETYL CHLORIDE. Retrieved February 15, 2026, from [Link]
- Chan, S. C., & Holcapek, M. (2003). Chemical derivatization for the analysis of drugs by GC–MS—A conceptual review.
-
ResearchGate. (n.d.). An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry. Retrieved February 15, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). Reaction mechanisms: acid/acyl chloride with ammonia/amines. Retrieved February 15, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved February 15, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Alcohols. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). Comparative reaction pathways of acyl fluorides and chlorides with amines. Retrieved February 15, 2026, from [Link]
-
StudyMind. (n.d.). Acyl Chlorides | Nucleophilic Addition-Elimination (with amines). Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). Pentafluorosulfanyl Chloride. Request PDF. Retrieved February 15, 2026, from [Link]
-
Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination. Retrieved February 15, 2026, from [Link]
-
Chemguide. (n.d.). reaction between acyl chlorides and alcohols - addition / elimination. Retrieved February 15, 2026, from [Link]
-
Save My Exams. (2025). Acyl chlorides and alcohols. A Level Chemistry. Retrieved February 15, 2026, from [Link]
-
Wikipedia. (n.d.). Chlorine pentafluoride. Retrieved February 15, 2026, from [Link]
-
Organic Chemistry. (2021, April 6). Acylation of Alcohols, Part 1: with Acyl Halides [Video]. YouTube. Retrieved February 15, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). Perfluorooctanoyl chloride. NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]
-
Chemguide. (n.d.). acyl chlorides and water, alcohols or phenol. Retrieved February 15, 2026, from [Link]
- Google Patents. (n.d.). Synthetic method for alpha-chlorine-4fluorine phenyl benzyl ketone.
Sources
Mechanism of Pentafluorophenylacetyl Chloride Reaction with Primary Amines
Executive Summary
The reaction between pentafluorophenylacetyl chloride (PFPAC) and primary amines is a high-velocity nucleophilic acyl substitution used to generate fluorinated amides. These motifs are increasingly critical in medicinal chemistry for fluorine scanning (modulating lipophilicity/metabolic stability) and as
While ostensibly a standard Schotten-Baumann type acylation, the presence of the perfluorinated aromatic ring (
Mechanistic Foundations
The reaction proceeds via two potential pathways.[1][2][3][4][5] Controlling the competition between these pathways is the key to high yield and purity.
Pathway A: Direct Nucleophilic Acyl Substitution (Major)
This is the standard and desired pathway. The primary amine attacks the carbonyl carbon, forming a tetrahedral intermediate, followed by the expulsion of the chloride leaving group.
-
Nucleophilic Attack: The lone pair of the primary amine (
) attacks the carbonyl carbon of PFPAC.[2] -
Tetrahedral Intermediate: A zwitterionic intermediate forms. The inductive effect of the
ring stabilizes the negative charge on the oxygen less effectively than resonance, but destabilizes the developing positive charge on the carbonyl carbon less than expected due to the insulating methylene group. -
Collapse & Elimination: The carbonyl reforms, expelling the chloride ion (
). -
Deprotonation: A base (excess amine or added tertiary amine) removes the proton from the nitrogen to yield the neutral amide.
Pathway B: The Ketene "Danger" Pathway (Elimination-Addition)
Unlike non-fluorinated phenylacetyl chlorides, the
-
E1cB Elimination: If a bulky or strong base is present, it may deprotonate the
-carbon before nucleophilic attack occurs. -
Ketene Formation: This generates a highly reactive pentafluorophenyl ketene intermediate (
). -
Non-Selective Addition: The ketene can then react with the amine to form the amide, but it is also prone to dimerization or reaction with trace moisture to form the carboxylic acid, leading to impurities.
Visualization: Competing Mechanistic Pathways
Figure 1: Bifurcated mechanism showing the competition between direct acylation (Path A) and ketene formation (Path B) driven by
The "Fluorine Effect": Electronic Perturbation
To optimize this reaction, one must understand how the pentafluorophenyl group alters standard reactivity compared to non-fluorinated analogues.
| Feature | Phenylacetyl Chloride | Pentafluorophenylacetyl Chloride | Impact on Protocol |
| Inductive Effect | Neutral/Slightly withdrawing | Strongly Withdrawing (-I) | Carbonyl is more electrophilic; reaction is faster.[6] |
| Moderate | High | Higher risk of ketene formation; avoid strong bases. | |
| Lipophilicity | Moderate | High | Product requires non-polar solvents for solubility (DCM, CHCl3). |
| Leaving Group Ability | Cl⁻ (Standard) | Cl⁻ (Standard) | No change, but the C-Cl bond is slightly more polarized. |
Expert Insight: The
Optimized Experimental Protocol
Objective: Synthesize N-alkyl-2-(pentafluorophenyl)acetamide with >95% purity.
Reagents
-
Substrate: Pentafluorophenylacetyl chloride (1.0 equiv)
-
Nucleophile: Primary Amine (1.1 equiv)
-
Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2 - 1.5 equiv). Note: DIPEA is preferred due to steric bulk reducing direct nucleophilic attack on the carbonyl.
-
Solvent: Anhydrous Dichloromethane (DCM) or THF.
Step-by-Step Workflow
-
Preparation (Inert Atmosphere):
-
Flame-dry a round-bottom flask and purge with
or Ar. -
Dissolve the Primary Amine (1.1 equiv) and DIPEA (1.2 equiv) in anhydrous DCM (
). -
Why: Pre-mixing amine and base ensures the generated HCl is immediately neutralized, preventing the amine from becoming protonated and unreactive (
).
-
-
Cryogenic Addition (Critical Step):
-
Cool the reaction mixture to 0°C (ice bath).
-
Add PFPAC (1.0 equiv) dropwise (either neat or as a solution in DCM).
-
Why: The reaction is highly exothermic. Low temperature suppresses the E1cB (ketene) pathway and prevents thermal decomposition.
-
-
Reaction Monitoring:
-
Allow to warm to Room Temperature (RT) over 1-2 hours.
-
Monitor via TLC or LC-MS.
-
Endpoint: Disappearance of the acid chloride (often converted to methyl ester if quenched with MeOH for monitoring).
-
-
Workup (The "Acid Wash"):
Visualization: Experimental Workflow
Figure 2: Step-by-step synthesis protocol emphasizing temperature control and biphasic workup.
Troubleshooting & Quality Control (QC)
Self-Validating Analytical Markers
Because the PFP group is NMR-active, you can validate the structure without full characterization.
-
F NMR:
-
Starting Material (PFPAC): Distinct signals for ortho, meta, and para fluorines.
-
Product (Amide): The signals will shift upfield slightly due to the change from
to . -
Impurity (PFP-Acetic Acid): If water entered the system, a distinct set of peaks corresponding to the carboxylic acid will appear.
-
Impurity (Ketene Dimer): Complex multiplets appearing if the reaction was run too hot or with too strong a base.
-
Common Failure Modes
| Observation | Root Cause | Corrective Action |
| Low Yield | Hydrolysis of PFPAC | Ensure solvents are anhydrous; check |
| Unknown Impurities | Ketene formation (Path B) | Lower temperature to -10°C; switch base to weaker base (e.g., Pyridine) or add acid chloride slower. |
| Solid Precipitate | Amine Hydrochloride salt | This is normal during reaction. Ensure efficient stirring. |
References
-
Reactivity of Polyfluorinated Esters
-
General Mechanism of Acyl Chlorides
-
Ketene Formation Risks
-
Pentafluorophenyl Electronic Effects
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution reaction mechanism to form amides reagents reaction conditions organic synthesis doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses [docbrown.info]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. lobachemie.com [lobachemie.com]
- 7. nj.gov [nj.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC04851F [pubs.rsc.org]
- 10. chemistrystudent.com [chemistrystudent.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Technical Guide: Pentafluorophenylacetyl Chloride Reactivity with Alcohols
Mechanistic Insights & Protocol Optimization for High-Sensitivity Derivatization
Part 1: Executive Summary & Chemical Identity
Pentafluorophenylacetyl chloride (PFPA-Cl) is a specialized acylating agent used primarily in two high-value domains: the synthesis of fluorinated bioactive scaffolds and the derivatization of alcohols for Gas Chromatography-Mass Spectrometry (GC-MS).
Unlike standard benzoyl or acetyl chlorides, PFPA-Cl possesses a perfluorinated aromatic ring (
Key Technical Differentiators:
-
Enhanced Electrophilicity: The carbonyl carbon is significantly more positive than in non-fluorinated analogs, leading to rapid reaction rates even with sterically hindered alcohols.
-
ECD Sensitivity: The high fluorine content makes derivatives ideal for Electron Capture Detection (ECD), lowering detection limits to the femtogram range.
-
Mechanistic Bifurcation: The acidity of the benzylic protons introduces a competing elimination pathway (ketene formation) that must be controlled via base selection.
Part 2: Mechanistic Deep Dive
The reaction between PFPA-Cl and an alcohol (
Pathway A: Nucleophilic Acyl Substitution (The Target)
In this standard pathway, the alcohol attacks the carbonyl carbon directly.
-
Attack: The oxygen lone pair of the alcohol attacks the carbonyl carbon, forming a tetrahedral intermediate.
-
Elimination: The chloride ion is ejected, reforming the carbonyl double bond.[1][2]
-
Deprotonation: The base (B) removes the proton from the oxonium species to yield the ester.
Pathway B: The Ketene Shunt (The Risk)
Due to the electron-withdrawing
-
Elimination: A strong or sterically hindered base (e.g., Triethylamine) deprotonates the
-carbon before nucleophilic attack. -
Ketene Formation: Chloride is ejected, forming pentafluorophenylketene .
-
Addition: The alcohol attacks the ketene to form the ester.
-
Risk:[3] Ketenes are highly reactive and can dimerize (forming cyclobutanones) or react with other nucleophiles in the matrix, leading to complex impurity profiles.
-
Mechanistic Visualization
The following diagram illustrates the bifurcation based on reaction conditions.
Figure 1: Mechanistic bifurcation of PFPA-Cl reaction. Strong bases favor the ketene pathway (Red), increasing impurity risks.
Part 3: Strategic Optimization
To ensure the integrity of the analytical or synthetic outcome, experimental conditions must be tuned to favor Pathway A or control Pathway B.
1. Base Selection
-
Pyridine (Recommended): Acts as a nucleophilic catalyst and an acid scavenger. Its
(~5.2) is generally too low to rapidly deprotonate the -carbon to a significant extent compared to the rate of nucleophilic attack. -
Triethylamine (
): Stronger base ( ~10.7). High risk of generating ketene. Use only if the alcohol is extremely unreactive and ketene formation is the intended route to force reaction. -
DMAP: Use catalytically (5-10 mol%) with Pyridine. Avoid stoichiometric use due to potential side reactions with the highly electrophilic carbonyl.
2. Solvent Systems
-
Dichloromethane (DCM): The standard. Solubilizes reagents well; non-nucleophilic.
-
Toluene: Good for higher temperature reactions if the alcohol is sterically hindered.
-
Avoid: Alcohols (obviously, as they are the reactant), water (rapid hydrolysis to acid), and DMF (can complicate workup with fluorinated compounds).
3. Temperature Control
-
0°C to Room Temperature: Sufficient for 95% of applications.
-
Heating: rarely required due to the activation provided by the
group. Heating increases the rate of ketene dimerization.
Part 4: Validated Experimental Protocol
This protocol is designed for the derivatization of trace alcohols (e.g., steroids, fatty alcohols) for GC-MS analysis, but scales for preparative synthesis.
Reagents:
-
Pentafluorophenylacetyl chloride (PFPA-Cl) [Sigma-Aldrich/Merck]
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
Workflow:
-
Preparation: Dissolve the alcohol (approx. 0.1 mmol) in 1 mL of anhydrous DCM in a reaction vial.
-
Scavenger Addition: Add 1.2 equivalents of anhydrous Pyridine.
-
Note: If the alcohol is acid-sensitive, add pyridine before the acid chloride.
-
-
Acylation: Add 1.1 equivalents of PFPA-Cl dropwise at 0°C (ice bath).
-
Why: Controlling the exotherm prevents rapid ketene generation.
-
-
Incubation: Allow to warm to room temperature and stir for 30 minutes.
-
Monitoring: TLC or GC-FID can verify consumption of starting material.
-
-
Quench: Add 0.5 mL of saturated
solution. Stir vigorously for 5 minutes.-
Function: Hydrolyzes excess PFPA-Cl to the acid, which partitions into the aqueous phase.
-
-
Extraction: Separate organic layer. Wash with 1M HCl (to remove pyridine) followed by Brine.
-
Drying: Dry over
, filter, and concentrate (or inject directly for GC).
Experimental Workflow Diagram
Figure 2: Step-by-step derivatization workflow for GC-MS sample preparation.[5][6][7]
Part 5: Data Analysis & Troubleshooting
Quantitative Comparison: Reagent Reactivity
The following table highlights why PFPA-Cl is chosen over standard reagents for difficult substrates.
| Reagent | Relative Electrophilicity | Steric Bulk | ECD Sensitivity | Primary Risk |
| Acetyl Chloride | Low | Low | None | Slow reaction |
| Benzoyl Chloride | Moderate | Moderate | Low | Low sensitivity |
| PFPA-Cl | Very High | High | Excellent | Ketene Dimerization |
| TFAA (Anhydride) | High | Low | Good | Volatility of derivative |
Troubleshooting Common Issues
-
Issue: "Ghost" peaks in GC-MS chromatogram.
-
Cause: Dimerization of pentafluorophenylketene.
-
Solution: Switch base from
to Pyridine; lower reaction temperature; add PFPA-Cl slower.
-
-
Issue: Low Yield.
-
Cause: Hydrolysis of reagent due to wet solvents.
-
Solution: Ensure DCM is distilled over
or passed through activated alumina.
-
-
Issue: Broad Peak Shapes.
-
Cause: Residual Pyridine or Acid.[5]
-
Solution: Ensure thorough 1M HCl wash (pH of aqueous layer should be < 2).
-
References
-
Poole, C. F. (2013). Gas Chromatography. Elsevier.[7] (Detailed discussion on derivatization reagents for ECD).
-
Tidwell, T. T. (2006). Ketenes II. John Wiley & Sons. (Authoritative text on ketene formation mechanisms from acyl chlorides).
-
Blau, K., & Halket, J. (1993). Handbook of Derivatives for Chromatography. Wiley. (Protocols for halogenated acylating agents).
-
Save My Exams. (2025). Reactions of Acyl Chlorides with Alcohols. (General mechanism grounding).
-
Alfa Chemistry. (n.d.). Pentafluorophenylacetyl chloride Product Data. (Physical properties and CAS verification).
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bond formations by intermolecular and intramolecular trappings of acylketenes and their applications in natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jfda-online.com [jfda-online.com]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
The Elusive Metric: A Technical Guide to the Solubility of Pentafluorophenylacetyl Chloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentafluorophenylacetyl chloride (PFPAC) is a highly reactive acylating agent utilized in specialized organic synthesis, particularly in the formation of activated esters for bioconjugation and peptide coupling. Despite its utility, a critical physicochemical parameter—its solubility in common organic solvents—remains largely uncharacterized in standard literature. This is primarily due to its extreme reactivity, which complicates traditional solubility measurements. This in-depth technical guide provides a comprehensive analysis of the factors governing the solubility of PFPAC, offering a framework for solvent selection and a detailed protocol for its empirical determination. We delve into the nuanced interplay of solute-solvent interactions and the overriding challenge of chemical stability, providing field-proven insights for researchers navigating the use of this potent reagent.
Introduction: The Double-Edged Sword of Reactivity
Pentafluorophenylacetyl chloride is a derivative of a carboxylic acid, specifically an acyl chloride, characterized by a carbonyl carbon bonded to a chlorine atom.[1] This configuration renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[1] The presence of two electronegative atoms, oxygen and chlorine, attached to the carbonyl carbon significantly polarizes the C=O bond, making the carbon atom strongly positive and a prime target for nucleophiles.[1] This inherent reactivity is the cornerstone of its utility in synthesis, facilitating reactions with alcohols, amines, and other nucleophiles to form esters, amides, and other derivatives.[2]
However, this same reactivity poses a significant challenge for determining fundamental physical properties like solubility. PFPAC reacts vigorously, often violently, with protic solvents such as water and alcohols, undergoing hydrolysis and alcoholysis, respectively.[2][3] This decompositional interaction means that in such solvents, one is not measuring true solubility but rather observing a chemical transformation. Consequently, the study of PFPAC solubility is confined to aprotic solvents that are inert to this reactive acyl chloride.
Theoretical Framework for Solubility Prediction
In the absence of extensive empirical data, a theoretical approach based on the principle of "like dissolves like" can guide solvent selection. The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy released from solute-solvent interactions must be sufficient to overcome the energy required to break apart the solute-solute and solvent-solvent interactions.
Pentafluorophenylacetyl chloride is a polar molecule due to the C=O and C-Cl bonds, and the highly electronegative fluorine atoms on the phenyl ring. Therefore, it is expected to be more soluble in polar aprotic solvents than in nonpolar solvents.
Table 1: Predicted Solubility of Pentafluorophenylacetyl Chloride in Selected Organic Solvents
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Polar Aprotic | Acetonitrile (CH₃CN) | High | Similar polarity; capable of dipole-dipole interactions. |
| Dichloromethane (CH₂Cl₂) | High | Good general-purpose solvent for polar compounds. | |
| Tetrahydrofuran (THF) | Moderate to High | Ethereal oxygen can interact with the electrophilic carbonyl carbon; risk of slow reaction. | |
| N,N-Dimethylformamide (DMF) | Moderate with Caution | High polarity, but potential for slow decomposition or reaction with trace impurities. | |
| Nonpolar Aprotic | Hexane (C₆H₁₄) | Low | Mismatch in polarity; weak van der Waals forces are insufficient to overcome solute-solute interactions. |
| Toluene (C₇H₈) | Low to Moderate | Aromatic ring may offer some π-stacking interactions, but overall polarity is low. | |
| Protic | Water (H₂O) | Reactive | Rapid hydrolysis to pentafluorophenylacetic acid.[3] |
| Ethanol (C₂H₅OH) | Reactive | Rapid alcoholysis to form ethyl pentafluorophenylacetate.[2] |
The Imperative of Stability: Solvent Selection and Handling
The high reactivity of PFPAC dictates stringent requirements for solvent purity and handling conditions. The primary consideration is the complete exclusion of water and other nucleophilic impurities.
Solvent Purity
Commercial anhydrous solvents are a prerequisite. However, even high-purity solvents can absorb atmospheric moisture. Therefore, it is best practice to use freshly distilled solvents or those stored over molecular sieves.
Inert Atmosphere
All manipulations involving PFPAC and its solutions should be conducted under an inert atmosphere, such as dry nitrogen or argon, to prevent hydrolysis from ambient moisture.
Material Compatibility
PFPAC is corrosive. Glassware should be oven-dried immediately before use to remove any adsorbed water. For seals and septa, chemically resistant materials are essential. Polytetrafluoroethylene (PTFE) is an excellent choice due to its high resistance to a wide range of chemicals, including acetyl chloride.[4][5][6]
Experimental Protocol for Solubility Determination
Determining the solubility of a reactive compound like PFPAC requires a carefully designed experimental protocol that prioritizes safety and accuracy while minimizing decomposition.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., butyl rubber), safety goggles, a face shield, and a lab coat.
-
Ventilation: All work must be performed in a certified chemical fume hood.
-
Emergency Preparedness: Have an emergency shower and eyewash station readily accessible. A spill kit containing an appropriate absorbent material (e.g., dry sand, vermiculite) should be on hand. Do not use water for fire-fighting; use dry chemical or CO₂ extinguishers.[7]
Workflow for Solubility Determination
The following workflow outlines a reliable method for determining the solubility of PFPAC.
Sources
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. savemyexams.com [savemyexams.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. Toward predicting process outcomes in different solvents: Solubility and reactivity - ACS Green Chemistry [gcande.digitellinc.com]
- 5. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. researchgate.net [researchgate.net]
Pentafluorophenylacetyl chloride molecular weight and formula
An In-Depth Technical Guide to Pentafluorophenylacetyl Chloride for Advanced Research Applications
Core Compound Identity and Physicochemical Properties
Pentafluorophenylacetyl chloride is a highly reactive acyl chloride derivative of significant interest in analytical chemistry and drug discovery. Its unique properties, conferred by the heavily fluorinated phenyl ring, make it an invaluable reagent for specific chemical transformations and analytical derivatizations.
The fundamental identifiers and properties of pentafluorophenylacetyl chloride are summarized below. Understanding these parameters is the first step in its effective application and safe handling.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₂ClF₅O | [1][2] |
| Molecular Weight | 244.55 g/mol | [1][2] |
| CAS Number | 832-72-4 | [1][2] |
| IUPAC Name | 2-(2,3,4,5,6-pentafluorophenyl)acetyl chloride | [2] |
| Density | 1.61 g/cm³ | [1] |
| Boiling Point | 202.4°C at 760 mmHg | [1] |
| Appearance | Typically a colorless to pale yellow liquid | N/A |
Synthesis and Reaction Mechanism
As an acyl chloride, pentafluorophenylacetyl chloride is fundamentally a reactive derivative of its parent carboxylic acid, 2,3,4,5,6-pentafluorophenylacetic acid. The most common and efficient laboratory-scale synthesis involves the reaction of the carboxylic acid with a chlorinating agent.
Causality in Reagent Selection
Thionyl chloride (SOCl₂) is a preferred reagent for this conversion for several key reasons that enhance reaction efficiency and product purity.[3][4] The reaction proceeds via a nucleophilic acyl substitution mechanism. The primary advantage of using thionyl chloride is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous.[4] This allows them to be easily removed from the reaction mixture, driving the equilibrium towards the product and simplifying the purification process, which often involves only the removal of excess thionyl chloride by distillation.
General Synthesis Pathway
The conversion is a cornerstone reaction in organic synthesis, transforming a relatively stable carboxylic acid into a highly reactive acyl chloride, ready for subsequent nucleophilic attack.
Sources
Technical Guide: Principles of Acylation Using Pentafluorophenylacetyl Chloride
Executive Summary
This technical guide details the operational principles, mechanistic rationale, and optimization strategies for acylation reactions utilizing 2,3,4,5,6-pentafluorophenylacetyl chloride (CAS: 832-72-4). Distinct from pentafluorophenyl active esters used in peptide coupling, this acid chloride reagent is utilized to introduce the pentafluorophenylacetyl (
Part 1: Chemical Properties & Mechanistic Rationale
The Reagent Profile
Pentafluorophenylacetyl chloride is an acyl halide where the acyl group is attached to a pentafluorophenyl-substituted methylene group.
-
Chemical Formula:
[1][2] -
Molecular Weight: 244.55 g/mol
-
Physical State: Low-melting solid or liquid (depending on purity/temperature); highly corrosive.
-
Reactivity Profile: High electrophilicity due to the electron-withdrawing nature of the perfluorinated ring.
Mechanistic Principles
The acylation proceeds via a Nucleophilic Acyl Substitution mechanism. However, the presence of five fluorine atoms on the aromatic ring significantly alters the electronic landscape compared to standard phenylacetyl chloride.
-
Inductive Effect (
): The five fluorine atoms exert a strong inductive electron-withdrawing effect through the -bond framework. This pulls electron density away from the methylene spacer and, consequently, the carbonyl carbon. -
Enhanced Electrophilicity: The carbonyl carbon is significantly more electron-deficient (electrophilic) than in non-fluorinated analogs, leading to faster reaction rates with nucleophiles.
-
Acidity of
-Protons: The electron-withdrawing effect also increases the acidity of the benzylic methylene protons ( -protons). This introduces a risk of ketene formation via E1cB elimination if strong, hindered bases are used, although direct substitution remains the dominant pathway under controlled conditions.
Visualization: Reaction Mechanism
The following diagram illustrates the standard pathway (Acylation) versus the potential side reaction (Ketene formation) driven by the specific electronics of the pentafluorophenyl group.
Figure 1: Mechanistic bifurcation showing the dominant nucleophilic substitution pathway and the potential ketene elimination risk due to acidic alpha-protons.
Part 2: Optimization of Acylation Conditions
To ensure high yields and purity, the reaction environment must be controlled to favor substitution over hydrolysis or elimination.
Solvent Selection
The choice of solvent dictates the solubility of the intermediate salts and the rate of reaction.
| Solvent | Suitability | Rationale |
| Dichloromethane (DCM) | High | Excellent solubility for acyl chlorides; non-nucleophilic; easy workup (low boiling point). Standard choice. |
| Tetrahydrofuran (THF) | High | Good for polar substrates. Must be anhydrous to prevent hydrolysis. |
| Acetonitrile (MeCN) | Medium | Good solubility, but can accelerate side reactions if not strictly anhydrous. |
| DMF/DMA | Low | Avoid if possible. Difficult to remove; can react with acid chlorides (Vilsmeier-Haack type side reactions) upon heating. |
Base Selection Strategy
The base serves to neutralize the HCl generated. However, due to the acidity of the
-
Triethylamine (TEA) / DIPEA: Standard choices. Use stoichiometric amounts (1.1 - 1.5 eq). Caution: Large excess can promote ketene formation.
-
Pyridine: Excellent alternative. Acts as both a base and a nucleophilic catalyst (forming an acyl-pyridinium intermediate), which prevents harsh deprotonation conditions.
-
Inorganic Bases (
): Generally used only in Schotten-Baumann conditions (biphasic water/organic), which is not recommended here due to the rapid hydrolysis of the fluorinated acid chloride.
Part 3: Experimental Protocol (SOP)
Objective: Synthesis of
Materials
-
Reagent: Pentafluorophenylacetyl chloride (1.0 eq).
-
Substrate: Benzylamine (1.0 eq).
-
Base: Triethylamine (1.2 eq) or Pyridine (1.2 eq).
-
Solvent: Anhydrous DCM (0.1 M concentration relative to substrate).
Step-by-Step Methodology
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
) or Argon. -
Solvation: Add Benzylamine (Substrate) and Triethylamine (Base) to the flask. Dissolve in anhydrous DCM.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Expert Insight: Cooling is mandatory. The electron-deficient nature of the pentafluorophenyl ring makes the acid chloride highly reactive; uncontrolled addition at room temperature can lead to exotherms and impurity profiles.
-
-
Addition: Dissolve Pentafluorophenylacetyl chloride in a small volume of DCM. Add this solution dropwise to the reaction mixture over 15–20 minutes.
-
Reaction: Allow the mixture to warm to room temperature naturally. Stir for 2–4 hours.
-
Monitoring: Check completion via TLC or LC-MS. The acid chloride hydrolyzes to the acid on silica; monitor the disappearance of the amine.
-
-
Workup:
-
Quench with water.[3]
-
Wash organic layer with 1M HCl (to remove excess amine/base).
-
Wash with Sat.
(to remove any hydrolyzed pentafluorophenylacetic acid). -
Wash with Brine, dry over
, and concentrate in vacuo.
-
Visualization: Operational Workflow
Figure 2: Operational decision tree for the acylation workflow.
Part 4: Troubleshooting & Risk Management
Common Failure Modes
| Issue | Cause | Solution |
| Low Yield | Hydrolysis of Acid Chloride | Ensure strict anhydrous conditions. The reagent is more moisture-sensitive than non-fluorinated analogs. |
| Unknown Impurity (Non-polar) | Ketene Dimerization | The base was too strong or added too fast. Switch to Pyridine or cool to -78°C during addition. |
| Substrate Decomposition | HCl accumulation | Ensure sufficient base (at least 1.1 eq) is present to scavenge acid immediately. |
Safety Considerations
-
Corrosivity: Pentafluorophenylacetyl chloride is corrosive and a lachrymator. Handle only in a fume hood.
-
Hydrolysis: Upon contact with moisture, it releases HCl gas and Pentafluorophenylacetic acid.
-
Waste: Fluorinated compounds should be segregated in waste streams depending on local EHS regulations regarding halogenated solvents/organics.
Part 5: Applications in Drug Discovery
The incorporation of the (pentafluorophenyl)acetyl group is often strategic in Hit-to-Lead optimization:
-
Metabolic Stability: The C-F bond is stronger than the C-H bond. Replacing a phenyl ring with a pentafluorophenyl ring blocks metabolic oxidation at the aromatic positions (preventing hydroxylation).
-
Lipophilicity: The heavy fluorination significantly increases
, potentially improving membrane permeability for polar scaffolds. -
Quadrupole Interactions: The electron-deficient ring can engage in unique
stacking interactions with electron-rich residues (like Phenylalanine or Tryptophan) in protein binding pockets, distinct from standard aromatic interactions.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70027, (2,3,4,5,6-Pentafluorophenyl)acetyl chloride. Retrieved from [Link]
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
- Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press. (Authoritative source for general Nucleophilic Acyl Substitution mechanisms).
Sources
Methodological & Application
Application Note: High-Sensitivity Analysis of Phenols via Pentafluorophenylacetyl Chloride (PFPACl) Derivatization
Abstract & Scope
This application note details a robust protocol for the derivatization of phenolic compounds using Pentafluorophenylacetyl chloride (PFPACl) prior to Gas Chromatography (GC) analysis. While silylation (BSTFA) and alkylation (PFBBr) are common, acylation with PFPACl offers distinct advantages: it produces highly stable esters, introduces five fluorine atoms for ultra-high sensitivity in Electron Capture Detection (ECD), and provides unique mass spectral fragmentation patterns useful for structural elucidation in MS. This guide is designed for researchers in environmental toxicology, clinical pharmacology, and food safety requiring low-ppb (parts per billion) detection limits.
Chemical Basis and Rationale[1][2][3][4][5]
The Challenge of Phenols
Native phenols possess a hydroxyl (-OH) group capable of strong hydrogen bonding. In gas chromatography, this leads to:
-
Adsorption: Interaction with active sites in the inlet and column (silanols), causing peak tailing.
-
Thermal Instability: Degradation of sensitive congeners at high temperatures.
-
Poor Sensitivity: Lack of electronegative groups limits detection by ECD.
The PFPACl Solution
Pentafluorophenylacetyl chloride acts as a highly reactive acylating agent. The reaction replaces the active hydrogen of the phenolic hydroxyl group with a pentafluorophenylacetyl moiety.
Key Advantages:
-
ECD Selectivity: The addition of the pentafluorophenyl ring (
) dramatically increases the electron capture cross-section, enhancing ECD response by 100-1000x compared to non-fluorinated derivatives. -
Steric Separation: The methylene spacer (
) in the acetyl group provides different retention characteristics compared to pentafluorobenzoyl derivatives, often aiding in the separation of closely eluting isomers. -
Stability: Unlike silyl derivatives, PFPA esters are hydrolytically stable in the absence of strong base, allowing for easier sample handling and storage.
Reaction Mechanism
The reaction proceeds via nucleophilic acyl substitution. A base catalyst (Pyridine or Triethylamine) is required to scavenge the hydrochloric acid (HCl) by-product, driving the equilibrium forward and preventing acid-catalyzed degradation.
Reaction Stoichiometry:
Figure 1: Nucleophilic acyl substitution mechanism for the derivatization of phenols with PFPACl.
Materials and Equipment
Reagents
-
Derivatizing Agent: Pentafluorophenylacetyl chloride (PFPACl), >98% purity. Store in desiccator/freezer.
-
Solvents: Hexane or Isooctane (GC-MS Grade); Ethyl Acetate (for cleanup).
-
Catalyst: Pyridine (Anhydrous, 99.8%) OR Triethylamine (TEA).
-
Quenching Agent: Saturated Sodium Bicarbonate (
) solution. -
Drying Agent: Anhydrous Sodium Sulfate (
).[1]
Equipment
-
Vials: 2 mL amber autosampler vials with PTFE-lined caps (silanized glass recommended).
-
Heating Block: Capable of maintaining
. -
Gas Chromatograph: Equipped with Split/Splitless inlet and ECD or MS detector.
-
Column: 5% Phenyl-arylene (e.g., DB-5MS, HP-5), 30m x 0.25mm x 0.25µm.
Standard Operating Procedure (SOP)
Phase 1: Sample Preparation & Extraction
Note: This protocol assumes the phenols have already been extracted from the matrix (water/plasma) into an organic solvent (e.g., ethyl acetate or methylene chloride) and dried.
-
Evaporation: Transfer the extract to a reaction vial. Evaporate the solvent to complete dryness under a gentle stream of nitrogen.[1] Critical: Moisture competes with the phenol for the reagent.
-
Reconstitution: Re-dissolve the residue in 200 µL of Hexane .
Phase 2: Derivatization Reaction[2]
-
Catalyst Addition: Add 25 µL of Pyridine to the vial. Vortex for 10 seconds.
-
Reagent Addition: Add 20 µL of PFPACl .
-
Safety Note: PFPACl is corrosive and lachrymatory. Perform in a fume hood.
-
-
Incubation: Cap tightly and heat at 60°C for 30 minutes .
-
Optimization: Sterically hindered phenols (e.g., 2,6-di-tert-butylphenol) may require 60 minutes or higher temperatures (80°C).
-
Phase 3: Cleanup and Quenching
Why this is necessary: Excess PFPACl and the Pyridine-HCl salt can damage the GC column and detector.
-
Cooling: Allow vial to cool to room temperature.
-
Quench: Add 500 µL of Saturated
. Vortex vigorously for 30 seconds. -
Phase Separation: Allow layers to separate. The derivative is in the upper (Hexane) layer.
-
Drying: Transfer the upper Hexane layer to a new vial containing ~50 mg of anhydrous
. -
Final Transfer: Transfer the dry Hexane supernatant to an autosampler vial for injection.
Figure 2: Step-by-step derivatization workflow for PFPACl.
GC Analysis Parameters
The following conditions are optimized for a standard splitless injection of PFPA-phenol derivatives.
| Parameter | Setting | Rationale |
| Inlet Mode | Splitless (Purge on at 1.0 min) | Maximizes sensitivity for trace analytes. |
| Inlet Temp | 250°C | Sufficient to volatilize derivatives without degradation. |
| Carrier Gas | Helium (1.2 mL/min, Constant Flow) | Optimal linear velocity for resolution. |
| Oven Program | 60°C (1 min) | Slow ramp at mid-range separates critical isomer pairs. |
| Detector (ECD) | 300°C, | High temp prevents condensation; |
| Detector (MS) | Source: 230°C, Quad: 150°C | EI Mode (70 eV). Scan 50-550 amu or SIM. |
Mass Spectral Features (EI):
-
Base Peak: Often the molecular ion
or the loss of the pentafluorobenzyl radical. -
Diagnostic Ions: m/z 181 (
) is a characteristic fragment for PFPA derivatives, useful for precursor ion scanning.
Method Validation & Troubleshooting
Validation Criteria (Example Data)
-
Linearity:
ng/mL ( ). -
Limit of Detection (LOD): Typically
ng/mL (ECD) for chlorophenols. -
Recovery:
for most phenols; nitrophenols may show lower recovery (~75%) due to incomplete derivatization (increase reaction time to fix).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Response | Moisture in sample/reagents. | PFPACl hydrolyzes instantly with water. Ensure extracts are strictly anhydrous. Use fresh reagents. |
| Tailing Peaks | Column activity or excess pyridine. | Trim column guard. Ensure thorough |
| Extra Peaks | Reagent impurities. | Run a reagent blank. PFPACl can degrade into pentafluorophenylacetic acid (broad peak). |
| Precipitate | Pyridine-HCl salt. | This is normal during reaction. Ensure it is removed during the aqueous wash step. |
References
- Blau, K., & Halket, J. (1993). Handbook of Derivatives for Chromatography. Wiley.
-
U.S. EPA Method 8041A. (2007). Phenols by Gas Chromatography. . (Note: Describes PFBBr, but establishes the validation framework for fluorinated phenol derivatives).
- Poole, C. F. (2013). Gas Chromatography. Elsevier.
-
Sigma-Aldrich (Merck). Derivatization Reagents for Acylation in GC. .
- Lee, H. B., & Chao, J. (2005). Determination of chlorophenols in water by GC-ECD using pentafluorobenzoyl derivatives. Journal of Chromatography A.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Chemistry Behind the Folin–Ciocalteu Method for the Estimation of (Poly)phenol Content in Food: Total Phenolic Intake in a Mediterranean Dietary Pattern - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. floridahealth.gov [floridahealth.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. settek.com [settek.com]
Pentafluorophenylacetyl chloride in the synthesis of novel organic compounds
Application Note: Pentafluorophenylacetyl Chloride (PFPAC) in the Synthesis of Novel Organic Compounds
Abstract
This guide details the utility of Pentafluorophenylacetyl chloride (PFPAC) (CAS: 832-72-4) as a high-value electrophile in the synthesis of fluorinated peptidomimetics and nitrogen-containing heterocycles.[1][2] While standard acyl chlorides are ubiquitous, PFPAC offers a unique entry point into "fluorine-scanning" for medicinal chemistry.[1][2] The pentafluorophenyl (
Section 1: Chemical Identity & Handling
Compound: Pentafluorophenylacetyl chloride
Structure:
Critical Safety & Handling Protocol
-
Moisture Sensitivity: PFPAC releases HCl gas immediately upon contact with atmospheric moisture.[2] All handling must occur in a fume hood or glovebox.[2]
-
Lachrymator: It is a potent eye and respiratory irritant.[2] Double-gloving (Nitrile/Neoprene) is mandatory.[1][2]
-
Storage: Store under inert gas (
or Ar) at 2–8°C. If the solid turns into a viscous yellow liquid, check proton NMR for hydrolysis (carboxylic acid formation).
Section 2: The "Fluorine Effect" in Drug Design
The incorporation of the
-
Electronic Inversion: Unlike the electron-rich phenyl ring, the
ring is highly electron-deficient.[2] This creates a "reversed" quadrupole moment, allowing it to stack face-to-face with electron-rich aromatics (e.g., Tryptophan residues in proteins), enhancing binding affinity.[1][2] -
Metabolic Blocking: The C-F bond strength (~116 kcal/mol) renders the ring impervious to oxidative metabolism by Cytochrome P450 enzymes, extending the half-life of the drug candidate.
Table 1: Physicochemical Comparison
| Feature | Phenyl Group ( | Pentafluorophenyl ( | Impact on Drug Design |
| Electronic Nature | Electron-Rich | Electron-Poor | Enables |
| Lipophilicity ( | Reference (0.0) | High (+1.0 to +1.[2]2) | Improves membrane permeability.[2] |
| Metabolic Stability | Low (Oxidation prone) | High (Blocked) | Prolongs in vivo half-life.[1][2] |
| Steric Volume | ~100 ų | ~125 ų | Slightly larger; fills hydrophobic pockets.[2] |
Section 3: Application I – Synthesis of Fluorinated Peptidomimetics
Objective: N-terminal capping of a dipeptide (L-Phe-L-Ala-OMe) to introduce the
Mechanism & Rationale
The reaction proceeds via Nucleophilic Acyl Substitution .[2]
-
Challenge: The electron-withdrawing nature of the
group makes the -methylene protons ( ) more acidic ( ~16-18) than typical benzyl chlorides.[1] Using strong bases can lead to ketene formation or racemization.[2] -
Solution: Use a mild organic base (DIPEA) and maintain low temperatures during addition.[2]
Experimental Protocol
Reagents:
-
Pentafluorophenylacetyl chloride (1.1 equiv)[1]
-
Amine/Peptide salt (1.0 equiv)[1]
-
Dichloromethane (DCM), anhydrous[1]
Step-by-Step Methodology:
-
Preparation: Flame-dry a 50 mL round-bottom flask (RBF) and purge with Argon.
-
Solubilization: Dissolve 1.0 mmol of the amine hydrochloride salt in 10 mL anhydrous DCM.
-
Base Addition: Add 2.5 mmol DIPEA. Stir for 5 minutes at Room Temperature (RT) until the salt dissolves.
-
Cooling: Cool the reaction mixture to 0°C (ice bath). Crucial: This prevents side reactions at the activated benzylic position.
-
Acylation: Dissolve 1.1 mmol PFPAC in 2 mL DCM. Add this solution dropwise to the reaction mixture over 10 minutes.
-
Reaction: Allow to warm to RT and stir for 3 hours. Monitor by TLC (System: 50% EtOAc/Hexane).[2]
-
Workup (Self-Validating Step):
-
Isolation: Dry over
, filter, and concentrate. Purify via flash chromatography.
Section 4: Application II – Synthesis of 2-Substituted Benzimidazoles
Objective: Synthesis of 2-(2,3,4,5,6-pentafluorobenzyl)-1H-benzimidazole.
Context: This reaction creates a scaffold capable of "dual-mode" binding (H-bonding via imidazole and
Experimental Protocol
Reagents:
Workflow:
-
Acylation Phase: React o-phenylenediamine with PFPAC in THF at 0°C (using
as base) to form the mono-amide intermediate. Isolate this intermediate. -
Cyclization Phase: Dissolve the intermediate in glacial acetic acid. Heat to reflux (118°C) for 4 hours.
-
Neutralization: Cool and pour into crushed ice/ammonia water. The product precipitates as a solid.
Section 5: Troubleshooting & "Gotchas" (Expertise)
The
-
Scenario: Using a thiol or a secondary amine in the presence of heat.
-
Result: The nucleophile attacks the ring at the 4-position, displacing fluoride.
-
Prevention: Avoid heating PFPAC with strong nucleophiles above 60°C. If heating is required (as in the benzimidazole synthesis), ensure the acyl chloride has already reacted (which deactivates the system slightly) or use weak nucleophiles.
Section 6: Visualizing the Pathways
The following diagram illustrates the divergent synthetic pathways and the critical decision nodes for avoiding side reactions.
Figure 1: Reaction workflow for PFPAC showing divergent pathways for peptide capping vs. heterocycle formation and the risk of nucleophilic aromatic substitution.[1]
References
-
PubChem. Pentafluorophenylacetyl chloride - Compound Summary. National Library of Medicine.[2] [Link][1]
-
Takeuchi, Y., Tarui, T., & Shibata, N. (2000).[1][10] A Novel and Efficient Synthesis of 3-Fluorooxindoles. Organic Letters, 2(5), 639-642.[1][2] [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007).[1][8] Fluorine in Pharmaceuticals: Looking Beyond Intuition.[2] Science, 317(5846), 1881-1886.[1][2] (Foundational text on the "Fluorine Effect" and lipophilicity). [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 832-72-4 | Pentafluorophenylacetyl chloride | Ambeed.com [ambeed.com]
- 3. chemistrystudent.com [chemistrystudent.com]
- 4. savemyexams.com [savemyexams.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Friedel–Crafts Acylation [sigmaaldrich.com]
- 7. BJOC - Development of N-F fluorinating agents and their fluorinations: Historical perspective [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor [organic-chemistry.org]
Application Note: Solid-Phase N-Terminal Functionalization using Pentafluorophenylacetyl Chloride
This Application Note is designed to guide researchers in the specific application of Pentafluorophenylacetyl Chloride (
Critical Scientific Clarification : While the prompt refers to this compound as an "activating agent," in standard peptide chemistry nomenclature, Pentafluorophenylacetyl Chloride is an activated building block (an acid chloride) used to introduce the pentafluorophenylacetyl moiety onto the peptide N-terminus. It is not a general coupling reagent (like HATU or DIC) used to form peptide bonds between standard amino acids. If your intent is to synthesize Pentafluorophenyl (Pfp) Active Esters of amino acids, the correct reagents are Pentafluorophenol (HOPfp) combined with DIC, or Pentafluorophenyl Trifluoroacetate.
This guide focuses on the literal and chemically valid application: N-Terminal Functionalization (Capping) for
Executive Summary
Pentafluorophenylacetyl chloride is a highly reactive acylating agent used in SPPS to derivatize the N-terminus of resin-bound peptides. This modification introduces a perfluorinated aromatic ring separated by a methylene spacer (
Key Applications:
- F-NMR Probes: The five equivalent fluorine atoms provide a distinct, sensitive NMR signal for studying peptide conformation and protein-ligand interactions.
-
Supramolecular Interactions: The electron-deficient pentafluorophenyl ring promotes strong quadrupole-quadrupole interactions (aromatic stacking) with electron-rich aromatic residues (e.g., Trp, Phe), stabilizing specific secondary structures.
-
Lipophilicity Modulation: Increases the hydrophobic character of the peptide terminus for membrane permeation studies.
Scientific Foundation & Mechanism
Chemical Causality
Unlike standard amino acid couplings that require in-situ activation (e.g., converting a carboxylic acid to an active ester), pentafluorophenylacetyl chloride is pre-activated. The high electrophilicity of the acyl chloride carbon allows for rapid nucleophilic attack by the N-terminal amine of the peptide.
Mechanism of Action:
-
Direct Acylation: The resin-bound amine attacks the carbonyl carbon of the acid chloride.
-
Base Catalysis: A non-nucleophilic base (DIPEA or NMM) is required to neutralize the generated HCl byproduct, driving the equilibrium forward and preventing acidolytic cleavage of sensitive protecting groups or linkers.
-
Ketene Intermediate (Potential): Under highly basic conditions, the acidic
-protons (adjacent to the electron-withdrawing group and carbonyl) can be abstracted to form a transient pentafluorophenyl ketene . This highly reactive species also reacts with amines to form the desired amide but carries a risk of dimerization if the amine concentration is low. Control of base equivalents is therefore critical.
Reagent Disambiguation Table
To ensure experimental success, distinguish the target reagent from similar SPPS compounds:
| Reagent Name | Structure | Role in SPPS |
| Pentafluorophenylacetyl Chloride | Derivatization Agent : Adds a | |
| Pentafluorophenol (HOPfp) | Additive : Used with DIC to form active Pfp-esters of any amino acid. | |
| Pentafluorophenyl Chlorocarbonate | Activator : Reacts with amino acids to form Fmoc-AA-OPfp esters. | |
| Bis(pentafluorophenyl) Carbonate | Activator : Reagent for preparing active esters or carbamates. |
Experimental Protocol
Materials & Preparation
-
Reagent: Pentafluorophenylacetyl chloride (Store under inert gas; moisture sensitive).
-
Solvent: Dichloromethane (DCM) is preferred for acid chlorides due to minimal nucleophilic competition compared to DMF. Anhydrous grade is essential.
-
Base: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM).
-
Resin: Any standard SPPS resin (Rink Amide, Wang) with a free N-terminal amine.
Step-by-Step Workflow
Step 1: Resin Preparation Ensure the N-terminal Fmoc group has been removed.
-
Wash resin
with DMF. -
Wash resin
with anhydrous DCM (to swell and remove residual amine/DMF).
Step 2: Coupling Reaction
-
Stoichiometry: Use 3–5 equivalents of acid chloride relative to resin loading.
-
Base: Use 3–5 equivalents of DIPEA (equimolar to the acid chloride).
-
Procedure:
-
Dissolve the Pentafluorophenylacetyl chloride in anhydrous DCM (concentration ~0.1 M).
-
Add the DIPEA to the solution immediately before adding to the resin (to minimize ketene dimerization in solution).
-
Add the mixture to the resin vessel.
-
Incubation: Shake/agitate at Room Temperature for 30–60 minutes .
-
Note: Acid chloride couplings are typically much faster than active ester couplings.
-
Step 3: Washing & Monitoring
-
Drain the reaction vessel.
-
Wash
with DCM. -
Wash
with DMF. -
QC Check: Perform a Kaiser Test (Ninhydrin).
-
Colorless beads = Complete coupling.
-
Blue beads = Incomplete. Repeat Step 2 with fresh reagents.
-
Step 4: Cleavage
-
Proceed with standard TFA cleavage cocktails (e.g., TFA/TIPS/H2O 95:2.5:2.5). The pentafluorophenylacetyl amide bond is stable to standard TFA cleavage conditions.
Visualization of Workflow
Caption: Workflow for N-terminal capping using Pentafluorophenylacetyl Chloride. Note the critical solvent exchange to DCM.
Troubleshooting & Optimization
Handling & Stability
Acid chlorides hydrolyze rapidly in the presence of moisture.
-
Symptom: White precipitate in the reagent bottle (Pentafluorophenylacetic acid).
-
Solution: Always handle under
or Ar. If the reagent is old, distill or convert it to the acid and re-chlorinate using Thionyl Chloride ( ) or Oxalyl Chloride.
Solvent Choice
While DMF is standard for SPPS, DCM (Dichloromethane) is superior for acid chloride couplings.
-
Reason: DMF can react with acid chlorides to form Vilsmeier-Haack type intermediates, which are reactive but can lead to side products (formylation). DCM is inert and swells polystyrene resins well.
Base-Induced Racemization
-
Risk: Low for Pentafluorophenylacetyl chloride because it is achiral (glycine-like alpha carbon).
-
Context: If applying this protocol to chiral amino acid chlorides (e.g., Fmoc-Phe-Cl), use a weaker base like Collidine (TMP) instead of DIPEA to prevent oxazolone formation and racemization.
References
-
Chemical Synthesis of Cibalackrot Derivatives
-
Functionalization of Polymers
- Citation: Park, J., et al. "Integrated Gas Sensing System of SWCNT and Cellulose Polymer Concentrator for Benzene, Toluene, and Xylenes." Sensors (MDPI), vol. 16, no. 2, 2016.
- Relevance: Demonstrates the protocol for esterification/amidation using pentafluorophenylacetyl chloride with triethylamine base.
-
Link:[Link]
-
Active Ester Chemistry (Contextual)
-
Citation: Kisfaludy, L., & Schőn, I. "Preparation and applications of pentafluorophenyl esters of amino acids." Synthesis, 1983.[2]
- Relevance: Foundational text distinguishing Pfp-esters
-
Sources
Application Note: Quantitative Analysis of Trace Amines via Pentafluorophenylacetyl Chloride (PFPACl) Derivatization
This Application Note is designed for researchers and analytical chemists requiring high-sensitivity quantification of trace amines (TAs) in complex biological matrices. It details the use of Pentafluorophenylacetyl Chloride (PFPACl) as a specialized derivatization reagent.
Executive Summary
Trace amines (TAs)—including
This protocol utilizes Pentafluorophenylacetyl chloride (PFPACl) for pre-column derivatization. Unlike the more common pentafluoropropionic anhydride (PFPA), PFPACl introduces a bulky, electronegative pentafluorophenyl-acetyl moiety. This modification serves three critical functions:
-
Enhanced Lipophilicity: Significantly increases retention on C18 columns, moving analytes away from the solvent front and ion suppression zones in LC-MS.
-
Electrophore Introduction: The five fluorine atoms provide a high electron-capture cross-section, enabling ultra-sensitive detection in Gas Chromatography-Negative Chemical Ionization Mass Spectrometry (GC-NCI-MS).
-
Specific Fragmentation: Generates a characteristic tropylium-like cation (
181) in MS/MS, facilitating high-confidence Multiple Reaction Monitoring (MRM) screening.
Chemical Mechanism & Rationale
The core chemistry relies on the Schotten-Baumann reaction principle. The nucleophilic amine nitrogen attacks the carbonyl carbon of the PFPACl, displacing the chloride ion.
Reaction Stoichiometry
-
Reagent: Pentafluorophenylacetyl Chloride (
, MW: 244.5) -
Target: Primary (
) and Secondary ( ) amines. -
Conditions: Anhydrous or Biphasic Basic (pH > 9.0) to neutralize the HCl byproduct and maintain the amine in a deprotonated (nucleophilic) state.
Structural Transformation
The derivatization adds a pentafluorophenylacetyl group (
-
Net Mass Shift: +208.08 Da (Mass of group [209.09] – Mass of displaced H [1.008]).
Pathway Visualization
Caption: Figure 1. Reaction pathway for the acylation of a primary trace amine by PFPACl under basic conditions.
Method Development & Optimization
pH Control (The Critical Variable)
PFPACl is an acid chloride and is susceptible to hydrolysis in aqueous environments. However, the amine must be deprotonated to react.
-
Recommendation: Use a Borate Buffer (pH 10.0) or Carbonate Buffer (pH 9.5) .
-
Why: At pH < 8, trace amines (pKa ~9-10) are protonated (
) and unreactive. At pH > 11, reagent hydrolysis competes too aggressively.
Solvent Selection
-
Acetonitrile (MeCN): Preferred for monophasic reactions.
-
Ethyl Acetate / DCM: Preferred for biphasic reactions (minimizes reagent hydrolysis).
Comprehensive Protocol
Materials Required[1][2][3][4][5][6][7][8][9][10][11][12]
-
Reagent: Pentafluorophenylacetyl chloride (Sigma-Aldrich/Merck, >98%).
-
Buffer: 0.1 M Sodium Borate, pH 10.0.
-
Extraction Solvent: Ethyl Acetate (LC-MS grade).
-
Internal Standards: Deuterated TAs (e.g., Tyramine-d4).
Step-by-Step Workflow
Step 1: Sample Preparation[1][2]
-
Homogenization: Homogenize tissue (e.g., 50 mg brain tissue) in 200 µL of ice-cold 0.1 M Perchloric Acid (to precipitate proteins and stabilize amines).
-
Centrifugation: Spin at 14,000 x g for 15 min at 4°C.
-
Supernatant Collection: Transfer supernatant to a clean glass vial. Note: Avoid plastic if possible to reduce adsorption.
Step 2: Derivatization Reaction[3][4][5][6]
-
Neutralization: To 100 µL of supernatant, add 200 µL of 0.1 M Borate Buffer (pH 10.0) . Verify pH is > 9.0 using a spot test.
-
Reagent Addition: Add 100 µL of PFPACl solution (10 mM in Acetonitrile).
-
Incubation: Vortex for 30 seconds. Incubate at 60°C for 20 minutes .
-
Expert Insight: Heat ensures reaction completion for sterically hindered secondary amines, but do not exceed 60°C to prevent degradation.
-
Step 3: Extraction & Cleanup
-
Quenching: Add 500 µL of water to hydrolyze excess reagent.
-
LLE: Add 1.0 mL of Ethyl Acetate . Vortex vigorously for 1 minute.
-
Separation: Centrifuge at 3,000 x g for 2 min.
-
Drying: Transfer the upper organic layer to a new vial and evaporate to dryness under nitrogen at 40°C.
-
Reconstitution: Reconstitute in 100 µL of 50:50 Methanol:Water (0.1% Formic Acid) for LC-MS.
Workflow Diagram
Caption: Figure 2. Optimized analytical workflow for PFPACl-derivatized trace amines.
Instrumentation & Data Analysis
LC-MS/MS Parameters
The PFP-acetyl group imparts specific fragmentation behavior. In ESI+ mode, the derivatives readily protonate. Upon Collision Induced Dissociation (CID), they typically yield a characteristic pentafluorobenzyl cation .
-
Column: C18 Reverse Phase (e.g., Agilent Poroshell 120 or Waters BEH), 2.1 x 100 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid.[7]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[7]
-
Gradient: 10% B to 90% B over 10 mins. (Derivatives elute late due to high lipophilicity).
Table 1: Theoretical MRM Transitions for Common Trace Amines
| Analyte | Native MW | Derivative MW (+208) | Precursor Ion [M+H]+ | Quantifier Ion (m/z) | Mechanism |
| Phenylethylamine (PEA) | 121.18 | 329.26 | 330.3 | 181.0 | |
| Tyramine | 137.18 | 553.3 | 554.3 | 181.0 | Bis-derivative (N,O-diacyl) |
| Tryptamine | 160.22 | 368.30 | 369.3 | 181.0 | |
| Octopamine | 153.18 | 569.3 | 570.3 | 181.0 | Bis-derivative (N,O-diacyl) |
*Note: Phenolic amines (Tyramine, Octopamine) often form bis-derivatives (reacting at both the amine and the hydroxyl group) under these conditions.
GC-NCI-MS Parameters
For laboratories using Gas Chromatography, this derivative is ideal for Negative Chemical Ionization (NCI) using Methane or Ammonia as the reagent gas.
-
Mechanism: The high electronegativity of the five fluorine atoms captures thermal electrons efficiently.
-
Sensitivity: Often 10-100x more sensitive than EI (Electron Impact) mode.
-
Ion Observed: usually
or the molecular anion .
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Low Yield | pH too low (< 8.5) | Ensure Borate buffer capacity is sufficient to neutralize the acidic sample extract. |
| Reagent Hydrolysis | Wet solvents | Use anhydrous Acetonitrile for the reagent stock. Prepare fresh daily. |
| Multiple Peaks | Mono- vs Bis-derivatization | For phenolic amines (Tyramine), ensure excess reagent and heat (60°C) to force complete bis-derivatization. |
| Column Clogging | Excess Reagent | The LLE step is mandatory. Do not inject the crude reaction mix directly onto the LC column. |
References
-
University of Groningen. (2024). Simultaneous mass spectrometric quantification of trace amines, their precursors and metabolites. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine. (Note: Comparative chemistry for PFP group properties). Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Derivatization Strategies for the Determination of Biogenic Amines. Retrieved from [Link]
-
Agilent Technologies. (2019).[8] Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 5. mdpi.com [mdpi.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Ultrasensitive quantification of trace amines based on N-phosphorylation labeling chip 2D LC-QQQ/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
Application Note: HPLC Analysis of Amino Acids via Pentafluorophenylacetyl Chloride (PFPACl) Derivatization
The following Application Note and Protocol is designed for researchers requiring a specialized method for the analysis of amino acids using Pentafluorophenylacetyl Chloride (PFPACl) .
While reagents like OPA or FMOC are standard for fluorescence detection, PFPACl is a potent electrophile used to introduce a fluorinated aromatic tag . This is particularly valuable for:
-
Enhanced Lipophilicity: Significantly increasing retention of polar amino acids on Reverse-Phase (C18) or Fluorous Stationary Phases.
-
19F-NMR & MS Detection: Providing a unique fluorine signature for NMR studies or enhancing ionization efficiency/mass defect filtering in Mass Spectrometry.
-
UV Detection: Introducing a chromophore (pentafluorophenyl group) absorbing in the UV range (typically ~254 nm).
Executive Summary
This protocol details the pre-column derivatization of primary and secondary amino acids using Pentafluorophenylacetyl chloride (PFPACl). Unlike the more common Pentafluorobenzoyl chloride (PFB-Cl), PFPACl contains a methylene spacer (
Scientific Foundation & Mechanism
Reaction Chemistry (Schotten-Baumann Acylation)
The derivatization relies on the nucleophilic attack of the amino acid's amine group (
-
Mechanism: Nucleophilic Acyl Substitution.
-
By-product: Hydrochloric acid (HCl), which is neutralized by the buffer base.
-
Competing Reaction: Hydrolysis of PFPACl by water to Pentafluorophenylacetic acid (PFPAA). This is minimized by adding the reagent in excess and using an organic co-solvent (Acetonitrile).
Visualization of Reaction Pathway
The following diagram illustrates the derivatization mechanism and the competing hydrolysis pathway.
Caption: Schotten-Baumann acylation pathway of amino acids with PFPACl vs. competing hydrolysis.
Materials & Equipment
Reagents
-
Derivatizing Agent: Pentafluorophenylacetyl chloride (PFPACl) [CAS: 22705-91-5], >98% purity.
-
Storage: Store under nitrogen at 4°C. Highly moisture sensitive.
-
-
Buffer: Sodium Borate (0.1 M, pH 9.5) or Sodium Carbonate (0.1 M, pH 10.0).
-
Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q), Formic Acid (LC-MS Grade).
-
Quenching Agent: 10% Glycine solution or 1% Ammonia (optional, to consume excess reagent).
Equipment
-
HPLC System: Binary gradient pump, Autosampler, Column Oven.
-
Detector: Diode Array Detector (DAD) set to 254 nm (primary) and 210 nm (secondary).
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 3.5 µm, 4.6 x 100 mm).
Experimental Protocol
Preparation of Stock Solutions
-
Buffer Preparation (pH 9.5): Dissolve 3.81 g of Sodium Borate decahydrate in 100 mL water. Adjust pH to 9.5 using 1M NaOH.
-
PFPACl Reagent Solution: Prepare fresh daily. Dissolve 10 mg of PFPACl in 1 mL of anhydrous Acetonitrile.
-
Critical: Keep this solution capped tightly; acyl chlorides degrade rapidly in moist air.
-
-
Amino Acid Standards: Prepare 10 mM stock solutions in 0.1 M HCl (to prevent microbial growth). Dilute to working concentration (e.g., 100 µM) in Borate Buffer immediately before derivatization.
Derivatization Workflow
This protocol ensures complete labeling while managing the reagent's reactivity.
Step 1: Basification Mix 200 µL of Amino Acid Standard (or Sample) with 200 µL of Borate Buffer (pH 9.5) in a 1.5 mL microcentrifuge tube.
-
Why: Ensures amine groups are deprotonated (
) and reactive.
Step 2: Acylation Add 400 µL of PFPACl Reagent Solution (in Acetonitrile). Vortex immediately and vigorously for 30 seconds.
-
Why: Acetonitrile ensures solubility of the lipophilic reagent. Immediate mixing prevents precipitation and localized hydrolysis.
Step 3: Incubation Incubate at 50°C for 15 minutes (or Room Temperature for 30 minutes).
-
Why: Heat accelerates the reaction, ensuring sterically hindered amino acids (e.g., Valine, Isoleucine) are fully derivatized.
Step 4: Quenching & Stabilization Add 50 µL of 10% Glycine solution or 10 µL of Formic Acid.
-
Why: Glycine scavenges excess PFPACl, preventing it from damaging the HPLC column or reacting with mobile phase components. Acidification stabilizes the amide bond.
Step 5: Filtration Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.
Workflow Diagram
Caption: Step-by-step derivatization workflow for PFPACl analysis.
HPLC Method Parameters
Chromatographic Conditions
The pentafluorophenyl tag adds significant hydrophobicity, requiring a higher percentage of organic solvent compared to underivatized amino acids.
| Parameter | Setting |
| Column | Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm (Reference: 360 nm) |
| Column Temp | 30°C |
Gradient Table
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10% | Equilibration |
| 2.0 | 10% | Isocratic Hold (Elute excess salt) |
| 20.0 | 70% | Linear Gradient (Elute derivatives) |
| 25.0 | 95% | Wash (Elute excess reagent/by-products) |
| 27.0 | 95% | Hold |
| 27.1 | 10% | Re-equilibration |
| 35.0 | 10% | End |
Data Analysis & Troubleshooting
Expected Results
-
Retention Order: Generally follows the hydrophobicity of the amino acid side chain (Asp < Glu < Ser < ... < Phe < Leu).
-
Reagent Peaks: A large peak corresponding to Pentafluorophenylacetic acid (hydrolysis product) will elute later in the gradient (approx. 20-25 min) or earlier depending on pH. It is crucial to separate this from the analytes.
-
UV Spectra: The derivatives show absorption maxima around 254 nm due to the aromatic ring.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Peak Areas | Reagent hydrolysis | Ensure PFPACl solution is fresh and ACN is anhydrous. |
| Precipitation | Buffer/Organic mismatch | Ensure the final mix is at least 40-50% organic solvent to keep the derivative soluble. |
| Extra Peaks | Incomplete derivatization | Increase reaction temperature to 60°C or time to 30 min. |
| Tailing Peaks | Acidic silanol interactions | Ensure Mobile Phase pH is acidic (Formic acid) to suppress silanols. |
References
-
Danielson, N. D., & Siergiej, R. W. (1981). High-performance liquid chromatography of amino acids derivatized with pentafluorobenzoyl chloride. Journal of Chromatography A. (Note: Cited as the foundational protocol for perfluorinated acyl chloride derivatization).
-
Thermo Fisher Scientific. (2023). Acylation of Amines: General Protocols.
-
Sigma-Aldrich. (2023). Pentafluorophenylacetyl chloride Product Specification and Reactivity.
-
Molnár-Perl, I. (2011). Derivatization and observable properties of amino acids in the HPLC field. Journal of Chromatography B.
Troubleshooting & Optimization
Technical Support Center: Managing HCl Byproduct in Pentafluorophenylacetyl Chloride Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for managing the hydrogen chloride (HCl) byproduct generated during reactions with pentafluorophenylacetyl chloride. As a highly reactive acylating agent, pentafluorophenylacetyl chloride is a valuable tool in synthesis; however, the stoichiometric generation of HCl can lead to a variety of experimental challenges. This resource offers practical, field-proven insights and solutions to ensure the success of your reactions.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the management of HCl byproduct in reactions involving pentafluorophenylacetyl chloride.
Q1: Why is it critical to manage the HCl byproduct in my reaction?
The HCl generated is a strong acid that can lead to several complications:
-
Catalyst Deactivation: In reactions employing acid-sensitive catalysts, the presence of HCl can lead to their protonation and subsequent deactivation.
-
Side Reactions: The acidic environment can promote undesirable side reactions, such as the hydrolysis of the desired ester or amide product.[1]
-
Product Degradation: For acid-labile products, the presence of HCl can cause decomposition, significantly reducing the overall yield.
-
Reaction Inhibition: In reactions with basic starting materials, such as amines, the in-situ formation of HCl will protonate the amine, rendering it non-nucleophilic and halting the reaction.[2]
Q2: What are the primary methods for removing or neutralizing HCl during a reaction?
There are two main strategies for managing HCl byproduct: in-situ neutralization and post-reaction removal.
-
In-situ Neutralization: This involves the addition of a base to the reaction mixture to neutralize the HCl as it is formed. Common choices include tertiary amines (e.g., triethylamine, pyridine), hindered bases (e.g., 2,6-lutidine), or insoluble inorganic bases (e.g., potassium carbonate).[3][4]
-
Post-Reaction Removal (Work-up): This involves quenching the reaction and then washing the organic phase with an aqueous basic solution, such as sodium bicarbonate, to neutralize and remove any remaining HCl and other acidic impurities.[5][6]
Q3: How do I choose the appropriate HCl scavenger for my reaction?
The selection of an appropriate HCl scavenger is critical and depends on several factors:
-
Basicity: The scavenger must be sufficiently basic to neutralize HCl but not so basic that it promotes undesirable side reactions.
-
Steric Hindrance: Sterically hindered bases, such as 2,6-di-tert-butylpyridine, are useful when the starting materials or products are base-sensitive, as they are less likely to act as nucleophiles.[7]
-
Solubility: The solubility of the scavenger and its corresponding hydrochloride salt is an important consideration. Insoluble salts can be easily removed by filtration.[4]
-
Reaction Conditions: The chosen scavenger must be stable under the reaction conditions (temperature, solvent, etc.).
Below is a decision-making workflow to aid in scavenger selection:
graph ScavengerSelection { graph [rankdir="TB", splines=ortho, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial"];
Start [label="Start: Need to Scavenge HCl", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; BaseSensitive [label="Are starting materials or products base-sensitive?", shape=diamond, fillcolor="#FBBC05"]; NucleophilicAttack [label="Is nucleophilic attack by the scavenger a concern?", shape=diamond, fillcolor="#FBBC05"]; AqueousWorkup [label="Is an aqueous work-up feasible?", shape=diamond, fillcolor="#FBBC05"]; InsolubleBase [label="Is easy removal of byproduct desired?", shape=diamond, fillcolor="#FBBC05"];
StericallyHindered [label="Use a sterically hindered base (e.g., 2,6-Lutidine, Proton Sponge®)", fillcolor="#34A853", fontcolor="#FFFFFF"]; TertiaryAmine [label="Use a tertiary amine (e.g., Triethylamine, Pyridine)", fillcolor="#34A853", fontcolor="#FFFFFF"]; InorganicBase [label="Use an insoluble inorganic base (e.g., K₂CO₃, NaHCO₃)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PostReaction [label="Perform post-reaction aqueous work-up with a weak base", fillcolor="#34A853", fontcolor="#FFFFFF"]; GasSparging [label="Consider inert gas sparging", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> BaseSensitive; BaseSensitive -> NucleophilicAttack [label="Yes"]; BaseSensitive -> AqueousWorkup [label="No"]; NucleophilicAttack -> StericallyHindered [label="Yes"]; NucleophilicAttack -> TertiaryAmine [label="No"]; AqueousWorkup -> InsolubleBase [label="Yes"]; AqueousWorkup -> GasSparging [label="No"]; InsolubleBase -> InorganicBase [label="Yes"]; InsolubleBase -> PostReaction [label="No"]; }
Caption: Decision workflow for selecting an HCl scavenger.Q4: Can I use an inert gas stream to remove HCl?
Yes, for reactions where the addition of a base is undesirable, bubbling a slow stream of an inert gas, such as nitrogen or argon, through the reaction mixture can help to physically remove the gaseous HCl as it is formed.[6][8] This technique, known as sparging, can be particularly effective in driving the reaction to completion.[8]
Troubleshooting Guide
This guide provides solutions to common problems encountered during reactions with pentafluorophenylacetyl chloride.
| Problem | Potential Cause | Troubleshooting Steps & Explanations |
| Low or No Product Formation | Incomplete Reaction Due to HCl Buildup: The generated HCl is protonating your nucleophile (e.g., amine), rendering it inactive. | Action: Add a suitable HCl scavenger to the reaction mixture. A tertiary amine like triethylamine or an inorganic base like potassium carbonate can neutralize the HCl as it forms.[4] Rationale: By removing the acidic byproduct, the nucleophilicity of your starting material is maintained, allowing the reaction to proceed. |
| Hydrolysis of Pentafluorophenylacetyl Chloride: The acyl chloride is highly reactive and susceptible to hydrolysis by trace amounts of water in your solvent or on your glassware.[9] | Action: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[10] Rationale: Eliminating water prevents the premature decomposition of your starting material. | |
| Formation of Unwanted Side Products | Base-Promoted Side Reactions: The base used as an HCl scavenger may be too strong or nucleophilic, leading to side reactions with your starting materials or product.[7] | Action: Switch to a more sterically hindered, non-nucleophilic base such as 2,6-lutidine or 2,6-di-tert-butylpyridine.[7] Rationale: These bases are effective proton scavengers but their bulkiness prevents them from participating in nucleophilic attacks. |
| Product Degradation by HCl: The desired product may be acid-sensitive and is degrading in the presence of the HCl byproduct. | Action: Implement an efficient in-situ HCl scavenging method to maintain a neutral reaction environment. Alternatively, if the reaction is fast, a rapid post-reaction work-up with a cold, dilute base can minimize product exposure to acid.[6] | |
| Difficult Product Isolation/Purification | Contamination with Hydrochloride Salts: If a tertiary amine scavenger is used, the resulting hydrochloride salt may be soluble in the reaction solvent, complicating purification.[4] | Action: Consider using an insoluble inorganic base like potassium carbonate, which can be easily filtered off after the reaction.[4] Alternatively, perform an aqueous work-up to wash away the water-soluble salt.[5] |
| Emulsion Formation During Work-up: The presence of salts and polar byproducts can lead to the formation of stable emulsions during aqueous extraction. | Action: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer and helps to break the emulsion.[11] |
Experimental Protocols
Protocol 1: General Procedure for Amide Synthesis with In-Situ HCl Scavenging
This protocol describes a general method for the acylation of a primary amine using pentafluorophenylacetyl chloride with triethylamine as the HCl scavenger.
Materials:
-
Primary amine (1.0 eq)
-
Pentafluorophenylacetyl chloride (1.1 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen or Argon gas supply
-
Oven-dried glassware
Procedure:
-
In an oven-dried round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of pentafluorophenylacetyl chloride (1.1 eq) in anhydrous DCM to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
A [label="1. Dissolve amine and triethylamine in anhydrous DCM under N₂"]; B [label="2. Cool to 0 °C"]; C [label="3. Add pentafluorophenylacetyl chloride solution dropwise"]; D [label="4. Warm to RT and stir for 2-4h (Monitor by TLC)"]; E [label="5. Quench with sat. NaHCO₃ (aq)"]; F [label="6. Separate organic layer"]; G [label="7. Wash with H₂O and brine"]; H [label="8. Dry (MgSO₄), filter, and concentrate"]; I [label="9. Purify crude product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B -> C -> D -> E -> F -> G -> H -> I; }
Caption: Workflow for amide synthesis with HCl scavenging.Protocol 2: Post-Reaction Aqueous Work-up for HCl Removal
This protocol is suitable for reactions where an in-situ base is not desired or feasible.
Procedure:
-
Once the reaction is deemed complete by TLC, cool the reaction mixture to 0 °C.
-
Slowly and carefully add cold, saturated aqueous sodium bicarbonate solution to the stirred reaction mixture to neutralize the HCl. Caution: This will cause gas evolution (CO₂).
-
Transfer the mixture to a separatory funnel and add more of the organic solvent if necessary.
-
Separate the organic layer.
-
Wash the organic layer with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.
Safety First: Handling Pentafluorophenylacetyl Chloride and HCl
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves.[12][13]
-
Ventilation: All manipulations of pentafluorophenylacetyl chloride and reactions that generate HCl must be conducted in a certified chemical fume hood to avoid inhalation of corrosive vapors.[12][14]
-
Moisture Sensitivity: Pentafluorophenylacetyl chloride is moisture-sensitive and will react with water to produce HCl.[9] Handle under anhydrous conditions.
-
Emergency Procedures: In case of skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[12][14] Have an appropriate spill kit readily available.
References
-
Standard Operating Procedure. University of California, Santa Barbara. Available at: [Link]
-
ACS Publications. Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. Available at: [Link]
-
PMC. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. Available at: [Link]
-
ResearchGate. How do I remove HCl acid from a reaction medium containing a polar compound as a product? Available at: [Link]
-
Doc Brown's Chemistry. reaction of acid/acyl chlorides with alcohols nucleophilic addition elimination substitution mechanism to form esters reagents reaction conditions organic synthesis. Available at: [Link]
-
ResearchGate. How do I form an ester using pentadflurophenol? Available at: [Link]
-
Save My Exams. Acyl chlorides and alcohols. Available at: [Link]
-
University of Rochester. Organic Reaction Workup Formulas for Specific Reagents. Available at: [Link]
-
Figshare. Tuning the Basicity for Highly Efficient and Reversible Hydrogen Chloride Absorption to Develop a Green Acid Scavenger. Available at: [Link]
-
Reddit. EDC.HCl and pentafluorophenol question. Available at: [Link]
-
Reddit. Synthetic chemists: getting rid of HCl? Available at: [Link]
-
RSC Publishing. Observations on the reactivity of pentafluorophenyl sulfonate esters. Available at: [Link]
-
Organic Chemistry Portal. Workup. Available at: [Link]
-
D&F Liquidators. 10 Hazards And Safety Tips You Need To Know About HCL. Available at: [Link]
-
Chemistry LibreTexts. Reactions of Acyl Chlorides with Alcohols. Available at: [Link]
-
Wikipedia. Pentafluorophenyl esters. Available at: [Link]
- Google Patents. CA2623230A1 - Use of acid scavengers in removal of protons (acidity) of the reaction mass during chlorination of sucrose-6.
-
ResearchGate. How can I remove the produced HCL during esterification reaction without adding base? Available at: [Link]
-
OpenStax. 17.6 Reactions of Alcohols. Available at: [Link]
-
MDPI. A New Perspective on Hydrogen Chloride Scavenging at High Temperatures for Reducing the Smoke Acidity of PVC Cables in Fires. Available at: [Link]
-
PMC. Acid Scavenger Free Synthesis of Oligo(Poly(Ethylene Glycol) Fumarate) Utilizing Inert Gas Sparging. Available at: [Link]
-
Reddit. How to remove HCl produced in esterification reaction? Available at: [Link]
-
Chemguide. reaction between acyl chlorides and alcohols - addition / elimination. Available at: [Link]
-
Chemistry LibreTexts. Reactions of Acyl Chlorides with Primary Amines. Available at: [Link]
-
U.S. Environmental Protection Agency. AP-42, CH 8.6: Hydrochloric Acid. Available at: [Link]
-
Royal Society of Chemistry. Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene. Available at: [Link]
-
MDPI. A New Perspective on Hydrogen Chloride Scavenging at High Temperatures for Reducing the Smoke Acidity of PVC Cables in Fires. II: Some Examples of Acid Scavengers at High Temperatures in the Condensed Phase. Available at: [Link]
-
Scientific.Net. The quality of hydrochloric acid produced according to technological routes, contaminants and industrial applications. Available at: [Link]
-
UCL Discovery. Fundamental Studies on 2,4,6- Trichlorophenyl Sulfonate Esters. Available at: [Link]
-
Reddit. Acyl Chloride and Primary Amine Reactions. Available at: [Link]
-
Organic Chemistry Data. Acid to Ester - Common Conditions. Available at: [Link]
-
OperaChem. Fischer Esterification-Typical Procedures. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. echemi.com [echemi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Acid Scavenger Free Synthesis of Oligo(Poly(Ethylene Glycol) Fumarate) Utilizing Inert Gas Sparging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
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- 14. tcichemicals.com [tcichemicals.com]
Validation & Comparative
A-Comparative-Guide-to-NMR-Spectroscopy-for-Structure-Confirmation-of-Pentafluorophenylacetyl-Chloride-Derivatives
A-Senior-Application-Scientist's-Field-Guide-to-Ensuring-Structural-Integrity
In the landscape of modern drug discovery and development, the precise structural confirmation of novel chemical entities is paramount. Pentafluorophenylacetyl chloride and its derivatives are valuable building blocks in medicinal chemistry, often utilized for the synthesis of complex molecules and active pharmaceutical ingredients (APIs). Their reactivity and the intricate nature of the pentafluorophenyl group necessitate robust analytical techniques for unambiguous structure elucidation. Among the arsenal of analytical methods, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the gold standard, providing unparalleled insight into molecular architecture.
This guide, intended for researchers, scientists, and drug development professionals, offers an in-depth comparison of NMR techniques for the structural confirmation of pentafluorophenylacetyl chloride derivatives. It moves beyond a simple recitation of protocols to provide a rationale for experimental choices, ensuring a self-validating system for accurate and reliable results.
The-Pillars-of-Structure-Confirmation:-Multi-Nuclear-NMR-Approach
A comprehensive understanding of a molecule's structure is rarely achieved through a single analytical method. For pentafluorophenylacetyl chloride derivatives, a multi-pronged NMR approach, leveraging ¹H, ¹³C, and ¹⁹F nuclei, is essential. Each nucleus provides a unique piece of the structural puzzle, and their combined interpretation leads to a definitive confirmation.
¹H-NMR:-Mapping-the-Proton-Framework
While the pentafluorophenyl group lacks protons, the acetyl moiety and any other aliphatic or aromatic substituents in a derivative provide crucial ¹H NMR signals. The chemical shift of the methylene protons (—CH₂—) in the acetyl group is particularly informative. In phenylacetyl chloride, these protons typically resonate around 4.08 ppm[1]. The introduction of the highly electronegative pentafluorophenyl group is expected to cause a downfield shift of this signal.
The integration of the proton signals provides a quantitative measure of the number of protons in a given environment, confirming the stoichiometry of the molecule. Furthermore, spin-spin coupling patterns, or multiplicities, reveal the connectivity of adjacent non-equivalent protons. This is governed by the n+1 rule, where a proton signal is split into n+1 peaks by 'n' neighboring equivalent protons[2].
¹⁹F-NMR:-The-Definitive-Fingerprint-of-the-Pentafluorophenyl-Group
Fluorine-19 NMR is an exceptionally powerful tool for characterizing fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus[3]. The ¹⁹F NMR spectrum of a pentafluorophenyl group provides a distinct and highly informative fingerprint. The chemical shifts of the fluorine atoms are sensitive to their electronic environment, which is influenced by the substituent attached to the ring[4][5].
Typically, a pentafluorophenyl group will exhibit three distinct signals corresponding to the ortho-, meta-, and para-fluorines. These signals often appear as complex multiplets due to J-coupling between the fluorine nuclei (JFF) and with other nearby nuclei like ¹H (JHF) and ¹³C (JCF)[6][7]. The large chemical shift dispersion in ¹⁹F NMR, often spanning over 400 ppm, allows for excellent resolution of these signals[3][8].
¹³C-NMR:-Unveiling-the-Carbon-Backbone
Carbon-13 NMR spectroscopy provides a detailed map of the carbon skeleton of the molecule. A key challenge in acquiring ¹³C NMR spectra for pentafluorophenyl derivatives is the significant C-F coupling, which can lead to complex multiplets and reduced signal intensity for the carbons of the pentafluorophenyl ring[9]. This is due to the splitting of the carbon signal by the attached fluorine atoms.
Despite this complexity, the chemical shifts of the carbons in the pentafluorophenyl ring and the acetyl group provide valuable structural information. The carbonyl carbon of the acetyl chloride group is particularly deshielded and appears far downfield. Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can be invaluable in assigning the carbon signals, especially for the fluorinated ring. HMBC, for instance, can show correlations between protons and carbons that are two or three bonds away, helping to piece together the molecular framework even when direct ¹³C signals are weak or complex[9][10].
Comparative-Analysis-of-NMR-Data
To illustrate the power of this multi-nuclear approach, let's consider the expected NMR data for a generic pentafluorophenylacetyl chloride derivative and compare it to a potential precursor, pentafluorophenylacetic acid.
Table-1:-Expected-NMR-Data-Comparison
| Nucleus | Pentafluorophenylacetyl-Chloride-Derivative | Pentafluorophenylacetic-Acid | Key-Differentiating-Features |
| ¹H-NMR | Methylene-(—CH₂—):-Downfield-shift-(>4.0-ppm) | Methylene-(—CH₂—):-Slightly-upfield-compared-to-the-acyl-chloride | The-electronegativity-of-the-chlorine-atom-in-the-acyl-chloride-deshields-the-adjacent-methylene-protons,-causing-a-downfield-shift. |
| Carboxylic-Acid-Proton-(—COOH):-Broad-singlet-(10-12-ppm) | The-absence-of-the-highly-deshielded-and-often-broad-carboxylic-acid-proton-signal-is-a-clear-indicator-of-the-successful-conversion-to-the-acyl-chloride. | ||
| ¹⁹F-NMR | Three-distinct-multiplets-for-ortho,--meta,--and-para-fluorines. | Three-distinct-multiplets-for-ortho,--meta,--and-para-fluorines. | While-the-overall-pattern-is-similar,-subtle-changes-in-the-chemical-shifts-of-the-fluorine-signals-can-be-observed-due-to-the-change-in-the-electronic-nature-of-the-substituent. |
| ¹³C-NMR | Carbonyl-Carbon-(—COCl):-Highly-deshielded-(~165-175-ppm) | Carbonyl-Carbon-(—COOH):-Deshielded-(~170-180-ppm) | The-chemical-shift-of-the-carbonyl-carbon-is-sensitive-to-the-attached-group.-The-acyl-chloride-carbonyl-will-have-a-distinct-chemical-shift-compared-to-the-carboxylic-acid. |
Experimental-Protocols:-A-Step-by-Step-Guide-to-Reliable-Data-Acquisition
The quality of NMR data is intrinsically linked to meticulous sample preparation and the appropriate selection of acquisition parameters.
Protocol-1:-Sample-Preparation
-
Solvent-Selection : Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common first choice[11]. However, the reactivity of the acyl chloride with residual water or nucleophilic solvents must be considered. Anhydrous deuterated solvents are highly recommended. For sensitive compounds, a non-protic solvent like deuterated benzene (C₆D₆) or dichloromethane (CD₂Cl₂) may be preferable[12].
-
Concentration : For ¹H NMR, a concentration of 5-10 mg in 0.5-0.7 mL of solvent is generally sufficient[11][13]. For ¹³C NMR, a more concentrated sample (20-50 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time, especially given the complexities of C-F coupling[11].
-
Filtration : To ensure optimal spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter. This is crucial for good shimming and narrow linewidths.
Protocol-2:-NMR-Data-Acquisition
-
¹H-NMR-Acquisition :
-
Locking-and-Shimming : Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition-Parameters : A standard pulse sequence is usually sufficient. Set the spectral width to encompass all expected proton signals (typically 0-12 ppm). An acquisition time of 2-4 seconds and a relaxation delay of 1-2 seconds are good starting points. The number of scans can be adjusted based on the sample concentration (typically 8-16 scans).
-
-
¹⁹F-NMR-Acquisition :
-
Probe-Tuning : Ensure the NMR probe is properly tuned to the ¹⁹F frequency.
-
Acquisition-Parameters : Use a wider spectral width to cover the large chemical shift range of fluorine (e.g., -200 to 0 ppm). A shorter relaxation delay can often be used due to the generally faster relaxation of ¹⁹F nuclei. Proton decoupling is typically employed to simplify the spectra, though coupled spectra can provide valuable JHF information.
-
-
¹³C-NMR-Acquisition :
-
Acquisition-Parameters : Use a wide spectral width (e.g., 0-200 ppm). A proton-decoupled pulse sequence is standard. Due to the lower sensitivity of ¹³C and the effects of C-F coupling, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) may be required.
-
Advanced-Techniques : If signal assignment is challenging, acquire 2D NMR spectra such as HSQC and HMBC to establish ¹H-¹³C correlations.
-
Visualizing-the-Structure-Confirmation-Workflow
The logical flow of the structure confirmation process can be visualized as follows:
Caption: Key functional groups for NMR analysis.
Conclusion:-Ensuring-Confidence-in-Chemical-Identity
The structural confirmation of pentafluorophenylacetyl chloride derivatives is a critical step in the drug development pipeline. A comprehensive, multi-nuclear NMR approach, combining ¹H, ¹⁹F, and ¹³C spectroscopy, provides an unparalleled level of detail, enabling unambiguous structure elucidation. By understanding the principles behind each technique and following robust experimental protocols, researchers can ensure the integrity of their compounds and build a solid foundation for subsequent research and development activities. The strategic application of one- and two-dimensional NMR experiments provides a self-validating system that instills confidence in the assigned chemical structure.
References
-
Hogben, M. G., & Graham, W. A. G. (1969). Chemical shifts and coupling constants in pentafluorophenyl derivatives. I. Correlations of chemical shifts, coupling constants, and .pi.-electronic interactions. Journal of the American Chemical Society, 91(2), 283-291. [Link]
-
Reddit. (2013). 13C NMR of pentafluorophenyl group. r/chemistry. [Link]
-
ResearchGate. (n.d.). Figure SI 57: 13 C NMR spectrum of a mixture of.... [Link]
-
Abad, A., Agulló, C., Cuñat, A. C., & Vilanova, C. (2005). 1H, 13C and 19F NMR spectroscopy of polyfluorinated ureas. Correlations involving NMR chemical shifts and electronic substituent effects. Magnetic Resonance in Chemistry, 43(5), 389-397. [Link]
-
Arkivoc. (n.d.). Supplementary Material Preparation and thermally-induced self-assembly behaviour of elastin-like peptide side-chain polymer-gold. [Link]
-
ACS Publications. (n.d.). Supporting Information Direct Electrochemical Synthesis of Pentafluorophenyl Esters via Oxyl-Radical-Promoted Nucleophilic Aroma. [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary information. [Link]
-
Hogben, M. G., Gay, R. S., & Graham, W. A. G. (1969). The ¹⁹F nuclear magnetic resonance spectra of some pentafluorophenyl derivatives. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1471. [Link]
-
Hogben, M. G., Gay, R. S., Oliver, A. J., Thompson, J. A. J., & Graham, W. A. G. (1969). Chemical shifts and coupling constants in pentafluorophenyl derivatives. IIi. Application to a study of bonding in selected compounds. Journal of the American Chemical Society, 91(2), 291-296. [Link]
-
ResearchGate. (2019). Why 19F NMR of pentafluorophenol is different after the cleavage from the PPPFA polymer comparing to the pure pentafluorophenol reagent?. [Link]
-
Hilvano, E. G. V., Liang, M., Piane, J. J., & Nacsa, E. (2025). An electrochemical coupling between carboxylic acids and pentafluorophenol (PFP–OH) to access synthetically versatile pentafluorophenyl (PFP) esters. Organic & Biomolecular Chemistry. [Link]
-
Chemistry Steps. (2024). NMR Chemical Shift Values Table. [Link]
-
Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]
-
Chemistry LibreTexts. (2023). J-Coupling (Scalar). [Link]
-
Weizmann Institute of Science. (n.d.). V J-Coupling. [Link]
-
Sojka, M., et al. (2018). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Scientific Reports, 8(1), 1-11. [Link]
-
JEOL Ltd. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR. [Link]
-
Chemistry Connected. (n.d.). NMR shifts 1H -general.cdx. [Link]
-
California State Polytechnic University, Pomona. (n.d.). 1H NMR chemical shift ppm table. [Link]
-
EPFL. (n.d.). NMR sample preparation. [Link]
-
University of Missouri-St. Louis. (n.d.). Sample Preparation. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
-
Journal of Analytical Methods in Chemistry. (2017). Application of 19 F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. [Link]
-
ResearchGate. (2001). 1 H and 19 F NMR Investigation of the Reaction of B(C 6 F 5 ) 3 with Water in Toluene Solution. [Link]
-
SpectraBase. (n.d.). Pentafluorobenzoyl chloride - Optional[19F NMR] - Chemical Shifts. [Link]
-
McAlees, A. J., et al. (2025). Steady State Free Precession NMR without Fourier Transform: Redefining the Capabilities of 19F NMR as a Discovery Tool. Angewandte Chemie International Edition. [Link]
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- 1. Phenylacetyl chloride(103-80-0) 1H NMR spectrum [chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1H, 13C and 19F NMR spectroscopy of polyfluorinated ureas. Correlations involving NMR chemical shifts and electronic substituent effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-resolution fluorine-19 nuclear magnetic resonance spectroscopy. Studies of some Group V fluorophenyl derivatives - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
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- 8. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]
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- 13. benchchem.com [benchchem.com]
Mass Spectrometry Fragmentation Pattern of Pentafluorophenylacetylated Compounds
A Publish Comparison Guide for Researchers and Drug Development Professionals
Part 1: Executive Summary & Technical Rationale
The "Heavy" Tag Advantage in Structural Elucidation
In the high-stakes arena of metabolite identification and impurity profiling, standard derivatization agents like Trifluoroacetic Anhydride (TFAA) or Trimethylsilyl (TMS) reagents often fall short. They produce low-mass fragments (e.g.,
Pentafluorophenylacetylation —the attachment of a
-
Chromatographic Orthogonality: The electron-deficient aromatic ring interacts uniquely with phenyl-based stationary phases (
interactions), altering retention times for inseparable isomers. -
Diagnostic Fragmentation: It yields a high-intensity, characteristic ion at
181 (pentafluorotropylium), moving the diagnostic window away from low-mass chemical noise.
Clarification of Terminology:
-
PFPA (Common): Pentafluoropropionic anhydride (
). -
PFPAcetyl (This Guide): Pentafluorophenylacetyl chloride (
). -
Note: This guide focuses strictly on the aromatic Pentafluorophenylacetyl derivative.
Part 2: Mechanistic Fragmentation Analysis
The mass spectral behavior of pentafluorophenylacetylated compounds is governed by the stability of the fluorinated benzyl/tropylium cation.
1. The Dominant Pathway: Formation of
181
The hallmark of this derivative is the cleavage of the bond between the carbonyl carbon and the benzylic carbon, or the bond between the derivatized heteroatom and the carbonyl group.
-
Step 1: Ionization: The molecular ion
is formed. -
Step 2:
-Cleavage: The bond adjacent to the carbonyl group weakens. -
Step 3: Tropylium Rearrangement: The resulting pentafluorobenzyl cation (
, 181) rearranges to the highly stable pentafluorotropylium ion ( ).
This ion is the fluorinated analog of the classic
2. Secondary Ions
-
209 (Acylium Ion):
. Observed when the bond between the carbonyl and the analyte is cleaved before the benzyl-carbonyl bond. -
Molecular Ion
: Due to the stability of the aromatic ring, the molecular ion is often more abundant than in aliphatic perfluoroacyl derivatives (like TFA), aiding in molecular weight determination.
3. Visualization of Fragmentation Pathway
Figure 1: Mechanistic pathway showing the formation of the diagnostic m/z 181 ion from the molecular precursor.
Part 3: Comparative Performance Guide
This section objectively compares Pentafluorophenylacetyl (PFPAcetyl) against industry-standard alternatives.
Table 1: Comparative Metrics of Derivatization Agents
| Feature | PFPAcetyl ( | TFA ( | HFB ( | TMS ( |
| Added Mass (Da) | +208 | +96 | +196 | +72 |
| Diagnostic Ion ( | 181 (Base Peak), 209 | 69 ( | 169 ( | 73 ( |
| Background Noise | Low (High mass region) | High (Solvent region) | Moderate | Moderate |
| Hydrophobicity | High (Aromatic) | Moderate | High (Aliphatic) | High |
| Selectivity | Volatility driven | Volatility driven | Boiling point driven | |
| Stability | High (Amides/Esters) | Susceptible to hydrolysis | Stable | Sensitive to moisture |
Key Insight:
Use PFPAcetyl when you need to confirm the presence of a specific functional group in a complex matrix (e.g., plasma, urine) where low-mass ions like
Part 4: Validated Experimental Protocol
Protocol: Synthesis and Derivatization with Pentafluorophenylacetyl Chloride
This protocol is designed to be self-validating. The appearance of the
Reagents:
-
Pentafluorophenylacetic acid (Starting material)[1]
-
Thionyl chloride (
) -
Analyte (Amine, Alcohol, or Phenol)
-
Triethylamine (TEA) or Pyridine (Base catalyst)
-
Dichloromethane (DCM), Anhydrous
Phase 1: Reagent Synthesis (In-situ)
Commercially available PFPAcetyl Chloride is expensive/unstable; fresh synthesis is recommended.
-
Reflux: Mix 2.0 g Pentafluorophenylacetic acid with 4.0 mL Thionyl chloride.
-
Heat: Reflux at 80°C for 2 hours under a calcium chloride drying tube.
-
Purify: Remove excess thionyl chloride under reduced pressure (rotary evaporator). The resulting pinkish oil is Pentafluorophenylacetyl Chloride .[1]
Phase 2: Derivatization Workflow
Figure 2: Step-by-step derivatization workflow for GC-MS analysis.[2][3]
Step-by-Step Instructions:
-
Preparation: Dissolve ~1 mg of dry analyte in 100 µL of anhydrous Dichloromethane (DCM).
-
Basification: Add 10 µL of Pyridine or Triethylamine to scavenge the HCl byproduct.
-
Reaction: Add 20 µL of the synthesized Pentafluorophenylacetyl Chloride.
-
Incubation: Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cleanup: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Redissolve the residue in 100 µL of Ethyl Acetate or Hexane.
-
QC Check: Inject 1 µL into the GC-MS. Look for the appearance of the molecular ion (
) and the base peak at 181.
References
-
Sýkora, J., et al. (2023). "Phenyl-Substituted Cibalackrot Derivatives: Synthesis, Structure, and Solution Photophysics." The Journal of Organic Chemistry. Link (Describes synthesis of Pentafluorophenylacetyl Chloride).
-
Bruce, M. I. (1968). "Mass spectra of two benzyl complexes." Journal of Organometallic Chemistry. Link (First identification of the pentafluorotropylium cation
181). -
Dugheri, S., et al. (2018). "GC chromatogram and EI-MS spectrum of the three stereoisomers of acetylacetone-bis-PFBoxime." Eurasian Journal of Analytical Chemistry. Link (Confirms
181 as the base peak for pentafluorobenzyl-type derivatives). -
BenchChem. (2025).[4][5] "Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols." Link (General protocols for acyl chloride derivatization).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Determination of acetyltrimoprostil and its metabolite trimoprostil in human or dog plasma by gas chromatography-negative-ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Comparison of pentafluorophenylacetyl chloride and trifluoroacetyl chloride reactivity
Topic: Comparison of Pentafluorophenylacetyl Chloride vs. Trifluoroacetyl Chloride Reactivity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The "Shotgun" vs. The "Sniper"
In the landscape of fluorinated building blocks, Trifluoroacetyl Chloride (TFAC) and Pentafluorophenylacetyl Chloride (PFPAC) represent two distinct classes of reactivity. While both introduce fluorine content—crucial for modulating lipophilicity and metabolic stability in drug discovery—their handling, reactivity profiles, and strategic applications differ fundamentally.
-
TFAC (The Shotgun): A hyper-reactive gas/cryogenic liquid used for rapid, high-energy acylations. It is the reagent of choice for introducing the trifluoroacetyl group (
) as a volatile protecting group (for GC-MS) or a metabolic blocker. -
PFPAC (The Sniper): A high-boiling liquid/solid that offers controlled reactivity. It is primarily used to introduce the pentafluorophenylacetyl motif (
), often serving as a "heavy" fluorous tag for purification (F-SPE) or for specific pi-stacking interactions in medicinal chemistry.
Physical Properties & Handling
The immediate differentiator for the bench scientist is the physical state. TFAC requires specialized gas-handling or cryogenic setups, whereas PFPAC can be manipulated with standard liquid handling techniques.
| Property | Trifluoroacetyl Chloride (TFAC) | Pentafluorophenylacetyl Chloride (PFPAC) |
| Formula | ||
| CAS | 354-32-5 | 832-72-4 |
| Physical State (RT) | Gas / Liquefied Gas | Liquid (Viscous) / Low-melting Solid |
| Boiling Point | -27 °C 1 | ~202 °C 2 |
| Density | 1.38 g/mL (at -20°C) | 1.61 g/mL (at 25°C) |
| Handling Hazard | Inhalation tox; Rapid hydrolysis (HCl gas evolution) | Corrosive; Lachrymator; Slower hydrolysis |
| Storage | Pressurized cylinder / Freezer | Refrigerator / Desiccator |
Mechanistic Analysis: Electronic vs. Steric Control
The reactivity difference is governed by the proximity of the fluorinated moiety to the carbonyl carbon.
A. Trifluoroacetyl Chloride (Inductive Overdrive)
In TFAC, the trifluoromethyl group (
-
Consequence: The electrophilicity is extreme. Nucleophilic attack is diffusion-controlled. Hydrolysis is violent and immediate upon contact with moisture.
B. Pentafluorophenylacetyl Chloride (The Insulating Spacer)
PFPAC features a methylene spacer (
-
The "Spacer" Effect: While the
ring is electron-withdrawing, the group acts as an insulator, dampening the effect. -
Sterics: The bulky pentafluorophenyl group adds steric hindrance that is absent in TFAC.
-
Consequence: PFPAC behaves more like a substituted phenylacetyl chloride. It is reactive but allows for selectivity (e.g., discriminating between primary and secondary amines) that TFAC does not.
Figure 1: Comparative mechanistic pathway showing the impact of the inductive effect on reaction kinetics.
Experimental Protocols
Protocol A: High-Speed Acylation with TFAC
Use Case: Protecting a volatile amine for GC analysis or synthesizing a metabolic probe.
Safety: Must be performed in a fume hood. TFAC boils at -27°C; it is usually dispensed as a gas or a pre-chilled solution.
-
Preparation: Dissolve the amine substrate (1.0 equiv) and dry Pyridine or Triethylamine (1.2 equiv) in anhydrous Dichloromethane (DCM) at 0°C.
-
Addition:
-
Method 1 (Gas): Bubble TFAC gas slowly into the solution using a glass dispersion tube.
-
Method 2 (Liquid): Condense TFAC into a separate flask at -78°C (dry ice/acetone), dilute with cold DCM, and cannulate into the reaction mixture.
-
-
Reaction: Stir at 0°C for 15–30 minutes. (Reaction is typically instantaneous).
-
Quench: Pour cautiously into ice water. (Warning: Exothermic).
-
Workup: Wash organic layer with 1M HCl (to remove pyridine), then Sat.
. Dry over .
Protocol B: Selective Tagging with PFPAC
Use Case: Attaching a fluorous tag for purification or modifying a peptide.
-
Preparation: Dissolve the amine/alcohol substrate (1.0 equiv) and DIPEA (Diisopropylethylamine, 1.5 equiv) in anhydrous THF or DCM at Room Temperature (RT).
-
Addition: Add PFPAC (1.1 equiv) dropwise via syringe. PFPAC is a liquid/solid and can be weighed on a balance.
-
Reaction: Stir at RT for 2–4 hours. Monitor by TLC/LC-MS.
-
Note: If the substrate is sterically hindered, mild heating (40°C) may be required.
-
-
Quench: Add water or 1M HCl.
-
Workup: Extract with Ethyl Acetate.
Decision Matrix: Which Reagent to Choose?
Figure 2: Workflow for selecting the appropriate acylating agent based on experimental constraints.
References
-
Wikipedia/PubChem Data . Trifluoroacetyl chloride Properties. Retrieved from 1.
-
Alfa Chemistry . Pentafluorophenylacetyl chloride Physical Properties. Retrieved from 2.
-
Zhang, W. (2004).[5] Fluorous tagging strategy for solution-phase synthesis of small molecules. Current Opinion in Drug Discovery & Development. Retrieved from 4.
-
Tocris Bioscience . Conjugation Protocol for Amine Reactive Reagents (PFP Esters/Chlorides). Retrieved from 6.
Sources
- 1. Trifluoroacetyl chloride - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. CoraFluor Amine Reactive Dye Protocol | Tocris Bioscience [tocris.com]
Validating the Quantitative Analysis of Analytes Derivatized with Pentafluorophenylacetyl Chloride
Executive Summary
This guide provides a technical framework for validating quantitative methods using Pentafluorophenylacetyl chloride (PFPA-Cl) as a derivatizing agent. While often overshadowed by its aliphatic counterpart (pentafluoropropionic anhydride) or its homolog (pentafluorobenzoyl chloride), PFPA-Cl offers a unique selectivity profile for Gas Chromatography-Mass Spectrometry (GC-MS). Its ability to introduce a highly electronegative pentafluorophenyl moiety makes it an exceptional candidate for Negative Chemical Ionization (NCI) modes, pushing detection limits into the femtogram range.
Critical Reagent Distinction:
-
PFPA-Cl: Pentafluorophenylacetyl chloride (
) – The focus of this guide. -
PFPA (Anhydride): Pentafluoropropionic anhydride (
) – Common aliphatic alternative. -
PFB-Cl: Pentafluorobenzoyl chloride (
) – Aromatic homolog lacking the methylene spacer.
Part 1: The Chemistry of PFPA-Cl Derivatization
Reaction Mechanism
PFPA-Cl functions via nucleophilic acyl substitution. The reagent targets active hydrogens in functional groups such as amines (primary/secondary), phenols, and thiols. Unlike silylation, which is reversible and moisture-sensitive, PFPA-Cl forms stable amides and esters.
Key Structural Advantage: The methylene (
Visualization: Reaction Pathway
The following diagram illustrates the derivatization of a generic secondary amine, highlighting the critical role of the base scavenger.
Figure 1: Mechanism of PFPA-Cl derivatization. The base is critical to neutralize HCl, driving the equilibrium forward.
Part 2: Comparative Analysis of Derivatization Agents
The choice of PFPA-Cl must be justified against industry standards. The table below contrasts PFPA-Cl with Silylation (BSTFA) and Aliphatic Acylation (TFAA).
Performance Matrix
| Feature | PFPA-Cl (Aryl-Acyl) | BSTFA (Silyl) | TFAA (Aliphatic-Acyl) |
| Target Detection | NCI-GC-MS (High Sensitivity) | EI-GC-MS (General Purpose) | EI/NCI-GC-MS |
| Moisture Stability | High (Stable hydrolytically) | Low (Hydrolyzes rapidly) | Moderate |
| Mass Shift | +208 Da (Significant shift) | +72 Da (TMS group) | +96 Da |
| Reaction Conditions | Requires Base (Pyridine/TEA) | Mild, often neat | Mild, often neat |
| Chromatographic Selectivity | Excellent (Pi-Pi interactions) | Good | Good |
| Main Drawback | HCl byproduct requires scavenging | Source contamination ( | Highly volatile derivatives |
Expert Insight: Use PFPA-Cl when your analyte is in a complex biological matrix (plasma/urine) and you require NCI for selectivity. The heavy mass shift also moves the analyte ion cluster away from low-mass background noise common in biological extracts.
Part 3: Experimental Protocol (Self-Validating System)
This protocol is designed as a "self-validating" system, meaning quality control steps are integrated directly into the workflow.
Reagents
-
PFPA-Cl: >99% purity (store at 4°C, desiccated).
-
Scavenger Base: Pyridine (anhydrous) or Triethylamine (TEA).
-
Solvent: Ethyl Acetate or Toluene (dried over
).
Step-by-Step Workflow
-
Preparation:
-
Evaporate the analyte extract (e.g., SPE eluate) to complete dryness under Nitrogen at 40°C. Moisture is the enemy of yield consistency.
-
-
Reaction Assembly:
-
Add 50 µL of anhydrous Ethyl Acetate.
-
Add 20 µL of Pyridine (Base).
-
Add 20 µL of PFPA-Cl.
-
Checkpoint: The solution may warm slightly (exothermic). Cap immediately.
-
-
Incubation:
-
Vortex for 30 seconds.
-
Incubate at 60°C for 20 minutes .
-
Note: Over-heating (>80°C) can cause degradation of the phenylacetyl moiety.
-
-
Cleanup (Critical Step):
-
Evaporate excess reagent to dryness under Nitrogen.
-
Reconstitute in 100 µL Ethyl Acetate.
-
Why? Injecting excess acyl chloride and pyridine damages the GC column phase and detector source.
-
-
Instrumental Analysis:
-
GC Mode: Splitless injection.
-
MS Mode: NCI (Methane reagent gas) monitoring the
or molecular anion .
-
Part 4: Validation Framework (ICH M10 / FDA)
To validate the quantitative power of this method, you must prove that the derivatization is reproducible and linear.
Validation Workflow Diagram
Figure 2: Step-wise validation logic ensuring regulatory compliance (ICH M10).
Key Validation Metrics for PFPA-Cl
1. Derivatization Efficiency (DE)
You must prove the reaction is complete.
-
Experiment: Compare the peak area of a molar equivalent of a pre-synthesized standard (if available) vs. the in-situ derivatized sample.
-
Alternative: Perform the reaction at 60°C, 70°C, and 80°C. If the plateau is reached at 60°C, the method is robust.
2. Linearity & Range
-
Requirement:
. -
PFPA-Cl Specifics: Due to the high mass of the derivative, check for "carryover" in the injector port at high concentrations. Use solvent blanks between high standards.
3. Limit of Quantitation (LOQ)
-
Target: Signal-to-Noise (S/N) ratio
. -
NCI Advantage: Expect LOQs in the pg/mL range. The 5 fluorine atoms provide a high electron capture cross-section.
4. Stability of Derivative[1][2][3][4]
-
Issue: Acyl derivatives can hydrolyze if the reconstitution solvent is wet.
-
Test: Inject the same vial every hour for 24 hours.
-
Acceptance:
deviation in peak area over 24 hours.
Part 5: Troubleshooting & Optimization
| Symptom | Probable Cause | Corrective Action |
| Low Yield / Small Peaks | Moisture in reaction | Dry reagents/glassware; Ensure Pyridine is anhydrous. |
| Tailing Peaks | Excess Acid/Pyridine | Ensure evaporation step (Step 4 in protocol) is complete. |
| "Ghost" Peaks | Reagent Impurities | PFPA-Cl can contain free acid. Use fresh reagent. |
| Rapid Column Bleed | HCl Damage | Increase scavenger base concentration or improve cleanup. |
References
-
Comparison of Derivatization Strategies: Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using GC/ECNICI-MS. Source: National Institutes of Health (NIH) [Link]
-
Validation of Fluorinated Acyl Derivatives: Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by GC-MS. (Compares PFPA anhydride, HFBA, TFAA).[5] Source: National Institutes of Health (NIH) [Link]
-
General Acylation Mechanisms: Friedel–Crafts Acylation and related Acyl Chloride mechanisms. Source: Organic Chemistry Portal [Link]
-
Regulatory Guidelines: Bioanalytical Method Validation - Guidance for Industry (ICH M10). Source: FDA / ICH [Link]
Sources
- 1. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Ef… [ouci.dntb.gov.ua]
- 4. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of acylating agents for GC-MS analysis
Executive Summary: The "Bottom Line"
In gas chromatography-mass spectrometry (GC-MS), derivatization is not merely a sample preparation step; it is a chemical modification strategy that dictates the limit of detection (LOD), peak shape, and spectral specificity. While silylation is common, acylation is the method of choice for analyzing highly polar amines, alcohols, and phenols—particularly in toxicology (drugs of abuse) and metabolic profiling—due to the formation of stable, electron-capturing derivatives.
This guide compares the four industry-standard acylating agents: TFAA , PFPA , HFBA , and MBTFA .
Quick Selection Matrix
| Feature | TFAA (Trifluoroacetic Anhydride) | PFPA (Pentafluoropropionic Anhydride) | HFBA (Heptafluorobutyric Anhydride) | MBTFA (N-Methyl-bis-trifluoroacetamide) |
| Reactivity | High (Aggressive) | High | Moderate-High | Moderate (Mild) |
| Volatility | Highest | High | Moderate | Moderate |
| Mass Shift (+Δ) | +96 Da | +146 Da | +196 Da | +96 Da |
| Byproducts | Strong Acid (TFA) | Strong Acid (PFP Acid) | Strong Acid (HFB Acid) | Neutral Amide |
| Best Application | General metabolic profiling | Amphetamines, Cathinones | ECD analysis, Low-mass noise avoidance | Labile compounds, Acid-sensitive columns |
| Cost Efficiency | $ |
Mechanistic Insight: The Chemistry of Acylation
To optimize a protocol, one must understand the underlying mechanism. Acylation involves the nucleophilic attack of an active hydrogen (on an amine, alcohol, or thiol) upon the carbonyl carbon of the reagent.
The choice of reagent dictates the leaving group .
-
Anhydrides (TFAA, PFPA, HFBA): The leaving group is the corresponding perfluorinated acid. This acid is highly corrosive to GC stationary phases (especially PEG/Wax phases) and must be removed or neutralized.
-
Activated Amides (MBTFA): The leaving group is N-methyltrifluoroacetamide, which is neutral and non-corrosive, allowing for "shoot-and-dilute" workflows.
Visualization: Base-Catalyzed Acylation Mechanism
Figure 1: General mechanism of acylation. The "Leaving Group" is the critical differentiator between anhydrides (acidic) and MBTFA (neutral).
The Contenders: Head-to-Head Analysis
TFAA (Trifluoroacetic Anhydride)
The Workhorse. TFAA is the smallest and most volatile of the fluorinated anhydrides.
-
Pros: It adds the Trifluoroacetyl (TFA) group, which is small enough to maintain high volatility for early-eluting peaks. It is the most cost-effective option.
-
Cons: The byproduct, trifluoroacetic acid, is volatile and corrosive. If not evaporated completely, it causes severe peak tailing and column phase bleed.
-
Verdict: Use for general screening where cost is a factor and the analytes are relatively stable.
PFPA (Pentafluoropropionic Anhydride)
The Specialist's Choice. PFPA strikes a balance between volatility and mass spectral distinctiveness.
-
Pros: It adds a Pentafluoropropionyl (PFP) group. In forensic toxicology (specifically amphetamines and synthetic cathinones), PFPA often yields better linearity and signal-to-noise (S/N) ratios than TFAA or HFBA [1].
-
Cons: Slightly more expensive than TFAA. Requires careful evaporation.
-
Verdict: The "Gold Standard" for amphetamine-type stimulants (ATS).
HFBA (Heptafluorobutyric Anhydride)
The Heavyweight. HFBA adds the bulky Heptafluorobutyryl (HFB) group.
-
Pros:
-
Mass Shift: It pushes the molecular ion and fragments to a much higher mass range (approx. +196 Da per active hydrogen). This is crucial for biological matrices (urine/plasma) where low-mass background noise (< m/z 150) interferes with detection.
-
ECD Sensitivity: The high fluorine content makes it exceptionally sensitive for Electron Capture Detection (ECD) and Negative Chemical Ionization (NCI-MS).
-
-
Cons: The derivatives are heavier and elute later. The reagent is the most expensive of the anhydrides.
-
Verdict: Essential for trace-level detection in "dirty" matrices or when using NCI.
MBTFA (N-Methyl-bis-trifluoroacetamide)
The Gentle Alternative. Unlike the anhydrides, MBTFA is a silylation-acylation hybrid in terms of workflow ease.
-
Pros: It reacts under mild conditions and releases a neutral byproduct.[1] This allows for direct injection of the reaction mixture (if diluted) without the rigorous evaporation steps required for anhydrides. It preserves acid-labile analytes.[2]
-
Cons: Less reactive than anhydrides toward sterically hindered amines or secondary alcohols.
-
Verdict: Best for high-throughput labs wanting to avoid evaporation steps or when analyzing acid-sensitive compounds.
Experimental Protocols
Protocol A: High-Sensitivity Anhydride Derivatization (TFAA/PFPA/HFBA)
Best for: Toxicology confirmation, trace analysis.
-
Extraction: Extract analyte (e.g., 1 mL urine) using Solid Phase Extraction (SPE) or Liquid-Liquid Extraction.
-
Drying: Evaporate the extract to complete dryness under a stream of nitrogen at 40°C. Critical: Moisture kills anhydrides.
-
Reagent Addition: Add 50 µL of Acylating Agent (TFAA, PFPA, or HFBA) and 25 µL of Ethyl Acetate (or Pyridine if a base catalyst is needed).
-
Incubation: Cap tightly and incubate at 70°C for 20–30 minutes .
-
Evaporation (Crucial Step): Evaporate to dryness under nitrogen at 40°C. This removes the excess reagent and the acidic byproduct.
-
Reconstitution: Reconstitute in 50–100 µL of Ethyl Acetate or Hexane.
-
Injection: Inject 1 µL into GC-MS (Splitless mode).
Protocol B: "Flash" MBTFA Derivatization
Best for: High-throughput metabolic profiling, labile compounds.
-
Drying: Ensure sample residue is completely dry.
-
Reagent Addition: Add 50 µL MBTFA and 50 µL neutral solvent (e.g., Pyridine or Acetonitrile).
-
Incubation: Incubate at 60°C for 30–60 minutes (or room temperature for primary amines).
-
Injection: Inject directly (or dilute further). No evaporation step is strictly necessary, though dilution is recommended to prevent detector saturation.
Decision Framework
Use this logic flow to select the correct agent for your specific analytical challenge.
Figure 2: Decision matrix for selecting the optimal acylating agent.
References
-
Comparison of Derivatizing Agents for Amphetamines: Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. (2017).[3] National Institutes of Health (NIH) / PMC. [Link]
-
General Derivatization Strategies: Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. (Cited via standard chemical methodology databases). [Link]
Sources
Maximizing Ionization Efficiency in ESI-MS: A Comparative Guide to Derivatization Strategies
Executive Summary: The "Ionization Gap"
In drug development and metabolomics, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard. However, a significant "ionization gap" exists for analytes that are non-polar, lack basic sites, or are present in trace quantities (e.g., neurosteroids, fatty acids, trace estrogens). Standard Electrospray Ionization (ESI) often fails these molecules due to poor proton affinity or suppression by matrix components.
This guide objectively compares high-performance derivatization agents designed to bridge this gap. Unlike standard catalog descriptions, we focus on the Signal Enhancement Factor (SEF) , the trade-off between sensitivity and structural information, and the physicochemical mechanisms that drive performance.
Mechanistic Foundation: Why Derivatize?
To select the right agent, one must understand the two pillars of ESI efficiency: Surface Activity and Charge State .
-
Surface Activity: ESI relies on the analyte migrating to the surface of the shrinking droplet. Hydrophobic tags (e.g., those with phenyl rings) drive the analyte to the droplet surface, preventing it from being trapped in the bulk solvent and precipitating with salts.
-
Permanent Charge: Reagents with quaternary ammoniums or fixed charges (e.g., Girard’s Reagents) eliminate the dependency on mobile phase pH, ensuring 100% ionization regardless of eluent acidity.
Decision Matrix: Selecting the Right Agent
Figure 1: Strategic decision tree for selecting derivatization agents based on functional group and analytical goals.
Comparative Analysis of Agents
A. Targeting Phenols & Amines (Estrogens, Neurotransmitters)
The Contenders: Dansyl Chloride (DNS-Cl) vs. Pyridine-3-sulfonyl Chloride (PS).[1][2]
-
Dansyl Chloride: The historical standard.[3][4] It introduces a naphthalene ring (high hydrophobicity) and a tertiary amine.
-
Pros: Inexpensive, massive increase in retention time (separating analytes from polar matrix suppression).
-
Cons: In MS/MS, the fragmentation is often dominated by the Dansyl moiety itself (e.g., m/z 171), stripping the spectrum of structural information regarding the analyte core.
-
-
Pyridine-3-sulfonyl (PS):
-
Performance: Offers similar ionization enhancement to Dansyl.
-
Advantage:[5][6][7] Upon Collision Induced Dissociation (CID), PS derivatives yield analyte-specific fragments.[7] This is critical for metabolite identification where the core structure might have changed (e.g., hydroxylation) and needs to be mapped.
-
Data Insight:
| Agent | Target | Avg. SEF (ESI+) | Limit of Detection (LOD) | Structural Info (MS/MS) |
|---|---|---|---|---|
| Dansyl-Cl | Estrogens | 10–100x | ~1–5 pg/mL | Low (Tag dominates) |
| PS-Cl | Estrogens | 10–50x | ~5–10 pg/mL | High (Analyte specific) |
| FMP-10 | Amines | 50–200x | <1 pg/mL | Medium |
B. Targeting Carbonyls (Ketosteroids, Testosterone)
The Contenders: Girard’s Reagent T (GT) vs. Girard’s Reagent P (GP).
Both reagents form hydrazones with ketones, introducing a permanent quaternary ammonium charge. The difference lies in the "R" group: GT is trimethylammonium (aliphatic), while GP is pyridinium (aromatic).
-
Scientific Verdict: Girard P is superior for hydrophobic analytes.
-
Mechanism: The aromatic ring in GP increases the hydrophobicity of the tag. According to the "Surface Activity" theory, this drives the derivatized steroid to the surface of the ESI droplet more effectively than the aliphatic GT, resulting in higher ion desorption rates.
-
Stability:[3] Both form stable hydrazones, but care must be taken to quench excess reagent to prevent source contamination.
-
Data Insight: Studies on testosterone and dihydrotestosterone (DHT) show that Girard P typically yields a 2-5x higher signal intensity compared to Girard T , and up to 100x enhancement compared to underivatized steroids.
C. Targeting Carboxylic Acids (Fatty Acids, Prostaglandins)
The Contenders: DMED vs. AMPP.
Carboxylic acids ionize poorly in positive mode and often suffer background noise in negative mode. Derivatization converts them to cationic species for detection in ESI(+).
-
AMPP (N-(4-aminomethylphenyl)pyridinium):
-
Performance: This is the "nuclear option" for sensitivity. It couples a permanent charge with a high degree of hydrophobicity.
-
Data: Reports indicate signal enhancements of up to 10^4 for fatty acids compared to underivatized negative mode analysis.
-
Use Case: Essential for trace quantification of eicosanoids or free fatty acids in plasma.
-
Experimental Protocol: Self-Validating Workflow
To ensure Trustworthiness and reproducibility, this protocol includes mandatory "Self-Validation" steps using isotopically labeled standards.
Workflow: Girard P Derivatization of Ketosteroids
-
Preparation of Standards:
-
Spike biological sample (100 µL serum) with Internal Standard (IS) containing deuterated analogs (e.g., Testosterone-d3). Crucial: Add IS before derivatization to account for reaction efficiency.
-
-
Protein Precipitation:
-
Add 300 µL Acetonitrile (ACN). Vortex and centrifuge (10,000 x g, 5 min). Transfer supernatant.
-
-
Derivatization Reaction:
-
Evaporate supernatant to dryness under nitrogen.
-
Reconstitute in 50 µL of Girard P Reagent Solution (10 mg/mL in MeOH containing 1% Formic Acid).
-
Reaction: Incubate at 60°C for 60 minutes. (Acid catalysis is required for hydrazone formation).
-
-
Quenching (Self-Validation Step):
-
Add 50 µL of water/ACN (1:1).
-
Why: This prevents the highly concentrated reagent from fouling the MS source over time.
-
-
LC-MS/MS Analysis:
-
Inject 10 µL.
-
Monitor: Look for the characteristic neutral loss of the pyridine moiety (79 Da) or the intact cation in MRM mode.
-
Visualizing the Workflow
Figure 2: Standardized workflow for Girard P derivatization including critical QC checkpoints.
References
-
Comparison of Dansyl vs.
-
Girard P vs.
-
AMPP for Carboxylic Acids (High Sensitivity)
-
General Review of Derivatization in ESI
Sources
- 1. Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved profiling of estrogen metabolites by orbitrap LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Improved Ion Mobility Separation and Structural Characterization of Steroids using Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ddtjournal.com [ddtjournal.com]
- 8. "Anti-Doping Crisis in Sports, What's Next? Ion Mobility-Mass Spectrome" by Diana Constanza Velosa [repository.fit.edu]
- 9. mdpi.com [mdpi.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 12. A systematic approach toward comparing electrospray ionization efficiencies of derivatized and non-derivatized amino acids and biogenic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Expert insights from Professor John Langley on how ESI, MALDI, and APCI impact data quality, reproducibility, and experimental success. | Separation Science [sepscience.com]
- 14. med.upenn.edu [med.upenn.edu]
A Senior Application Scientist's Guide to Derivatization Methods for Amine Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate and sensitive quantification of amines is a critical task across numerous scientific disciplines, from metabolomics and proteomics to pharmaceutical development and environmental monitoring. However, the inherent physicochemical properties of many amines—such as high polarity, low volatility, and poor ionization efficiency—present significant analytical challenges. Chemical derivatization offers a robust solution by chemically modifying these analytes to improve their chromatographic behavior and detectability.
This guide provides an in-depth, objective comparison of common derivatization methods for the analysis of primary and secondary amines by Gas Chromatography (GC) and Liquid Chromatography (LC). As a Senior Application Scientist, my goal is to not only present protocols but to explain the underlying principles and rationale behind experimental choices, empowering you to select and implement the optimal derivatization strategy for your specific analytical needs.
The Rationale for Derivatization of Amines
Direct analysis of amines can be hampered by several factors. In Gas Chromatography (GC), their high polarity leads to poor peak shapes and interactions with active sites in the GC system.[1] In Liquid Chromatography (LC), many amines lack a strong chromophore or fluorophore, resulting in poor detection sensitivity.[2] Derivatization addresses these challenges by:
-
Increasing Volatility for GC Analysis: By replacing active hydrogens on the amino group with less polar functional groups, derivatization increases the volatility of amines, making them amenable to GC analysis.[1]
-
Improving Chromatographic Peak Shape: Derivatization reduces the interaction of amines with the stationary phase, leading to sharper, more symmetrical peaks and improved resolution.[1]
-
Enhancing Detection Sensitivity: The introduction of a chromophore or fluorophore through derivatization significantly enhances the sensitivity of detection in LC, particularly with UV-Vis or fluorescence detectors.[2][3]
-
Enabling Chiral Separation: Chiral derivatizing agents can be used to separate enantiomers of chiral amines on a non-chiral column.[1]
The selection of an appropriate derivatization reagent is a critical decision that depends on the nature of the amine (primary, secondary, or tertiary), the analytical instrumentation available, the desired sensitivity, and the stability of the resulting derivative.[2]
General Derivatization Workflow
The derivatization process typically involves the reaction of the amine-containing sample with a derivatizing agent, followed by quenching of the reaction and subsequent analysis. The specific conditions, such as pH, temperature, and solvent, are critical for achieving optimal reaction efficiency.
Caption: A generalized workflow for the derivatization of amines prior to chromatographic analysis.
Derivatization Methods for Gas Chromatography (GC)
For GC analysis, the primary goal of derivatization is to increase the volatility and thermal stability of the amines. The most common techniques are silylation, acylation, and alkylation (carbamate formation).[1][4]
Silylation: Replacing Active Hydrogens with a Silyl Group
Silylation involves the replacement of active hydrogens on the amine group with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[5] This significantly reduces the polarity and increases the volatility of the analyte.
Common Reagents:
-
BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide): A powerful silylating agent that reacts with a wide range of functional groups.[5]
-
BSTFA + TMCS (Trimethylchlorosilane): The addition of TMCS as a catalyst enhances the reactivity of BSTFA, especially for hindered amines.[6][7]
-
MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide): Forms TBDMS derivatives that are significantly more stable to hydrolysis than TMS derivatives.[6]
Reaction Mechanism:
Caption: General reaction of a primary amine with BSTFA.
Experimental Protocol: Silylation with BSTFA + 1% TMCS
Materials:
-
Amine sample
-
BSTFA with 1% TMCS
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
-
GC-MS system
Procedure:
-
Sample Preparation: Accurately weigh or pipette a known amount of the amine sample into a reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen. The absence of moisture is critical as silylating reagents are highly moisture-sensitive.[5][8]
-
Reagent Addition: Add 100 µL of the anhydrous solvent to dissolve the sample. Then, add 100 µL of BSTFA with 1% TMCS.[1] For a 1 mg sample, 100-200 µL of the reagent mixture is often sufficient.[5]
-
Reaction: Tightly cap the vial and heat it at 70-80°C for 30-60 minutes in a heating block or oven.[1]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: Inject an appropriate volume (e.g., 1 µL) of the derivatized sample directly into the GC system.[1]
Acylation: Formation of Amides
Acylation involves the reaction of an amine with an acylating agent, such as an acid anhydride, to form a stable amide derivative. Fluorinated acylating agents are particularly useful as they can enhance sensitivity with an electron capture detector (ECD).[1]
Common Reagents:
-
TFAA (Trifluoroacetic anhydride): A highly reactive and volatile reagent that forms trifluoroacetamide derivatives.[6][9]
-
PFAA (Pentafluoropropionic anhydride): Forms pentafluoropropionyl derivatives.
-
HFBA (Heptafluorobutyric anhydride): Forms heptafluorobutyryl derivatives, which are highly sensitive to ECD.[10]
Reaction Mechanism:
Caption: General reaction of a primary amine with TFAA.
Experimental Protocol: Acylation with TFAA
Materials:
-
Amine sample
-
Trifluoroacetic anhydride (TFAA)[9]
-
Anhydrous solvent (e.g., ethyl acetate or acetonitrile)
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
-
GC-MS or GC-ECD system
Procedure:
-
Sample Preparation: Place a known amount of the amine sample into a reaction vial. If necessary, evaporate the solvent to dryness.[1]
-
Reagent Addition: Add 200 µL of the anhydrous solvent, followed by 100 µL of TFAA.[1]
-
Reaction: Cap the vial tightly and heat at 60-70°C for 15-30 minutes.[1]
-
Evaporation: After cooling, carefully evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC analysis.
Alkylation (Carbamate Formation): Reaction with Chloroformates
Chloroformate reagents react with primary and secondary amines to form stable carbamate derivatives. This method is advantageous as the derivatization can often be performed directly in aqueous samples.[11]
Common Reagents:
-
Propyl chloroformate: A commonly used chloroformate for GC analysis.[11][12]
-
Isobutyl chloroformate (IBCF): Another effective reagent for derivatizing amines.[12]
Reaction Mechanism:
Caption: General reaction of a primary amine with a chloroformate.
Experimental Protocol: Derivatization with Propyl Chloroformate
Materials:
-
Amine sample
-
Propyl chloroformate
-
Aprotic solvent (e.g., acetonitrile)
-
Basic buffer (e.g., sodium borate, pH 9-10)
-
Extraction solvent (e.g., hexane)
-
Reaction vials
Procedure:
-
Sample Preparation: Prepare the primary amine sample in an aqueous solution or the basic buffer.[1]
-
Reagent Preparation: Prepare a solution of the propyl chloroformate in the aprotic solvent.
-
Reaction: Add the propyl chloroformate solution to the sample solution and vortex for 1-5 minutes at room temperature.
-
Extraction: Add the extraction solvent (e.g., hexane) to the reaction mixture and shake to extract the derivatized amine into the organic layer.[1]
-
Analysis: Carefully remove the top organic layer and inject it into the GC system.[1]
Comparison of GC Derivatization Methods
| Method | Reagent(s) | Target Amines | Reaction Time | Reaction Temp. | Derivative Stability | Key Advantages | Key Disadvantages |
| Silylation | BSTFA, BSTFA+TMCS, MTBSTFA | Primary & Secondary | 30-60 min | 60-150°C | Low (TMS), High (TBDMS) | Produces volatile and thermally stable derivatives.[1] | Reagents and derivatives are moisture-sensitive.[1][5] Can produce multiple derivatives.[5] |
| Acylation | TFAA, PFAA, HFBA | Primary & Secondary | 15-30 min | 50-70°C | High | Forms stable and volatile derivatives.[9] Enhances ECD sensitivity.[1] | Acidic byproducts may need to be removed.[6] |
| Alkylation | Propyl chloroformate, IBCF | Primary & Secondary | 1-5 min | Room Temp. | High | Fast reaction, can be performed in aqueous solution.[11] | Byproducts can be removed with water.[12] |
Derivatization Methods for Liquid Chromatography (LC)
For LC analysis, derivatization is primarily employed to introduce a chromophoric or fluorophoric tag to enhance detection sensitivity.
Dansyl Chloride (Dns-Cl) Derivatization
Dansyl chloride is a versatile reagent that reacts with primary and secondary amines to form highly fluorescent and UV-active sulfonamide derivatives.[13] It is widely used for the analysis of amino acids and biogenic amines.[13]
Reaction Mechanism:
Caption: General reaction of a primary amine with Dansyl Chloride.
Experimental Protocol: Dansylation of Amines
Materials:
-
Amine sample
-
Dansyl chloride solution (e.g., 10 mg/mL in acetonitrile)[13]
-
Sodium bicarbonate buffer (0.2 M, pH 9.5)[13]
-
Quenching solution (e.g., 2% formic acid)[13]
-
HPLC system with fluorescence or UV detector
Procedure:
-
Sample Preparation: If necessary, perform a protein precipitation step using cold acetonitrile or methanol. Evaporate the supernatant to dryness and reconstitute in sodium bicarbonate buffer.[13]
-
Derivatization: Add the Dansyl chloride solution to the reconstituted sample. Vortex and incubate at a specified temperature (e.g., 60°C) for a set time (e.g., 45-60 minutes).[13][14]
-
Quenching: Cool the mixture and add the quenching solution to stop the reaction by consuming excess Dansyl chloride.[13]
-
Analysis: Filter the final solution and inject it into the HPLC system. Detection is typically performed with fluorescence (Ex: 330 nm, Em: 530 nm) or UV.[13]
9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) Derivatization
FMOC-Cl is another popular reagent for the pre-column derivatization of primary and secondary amines. It reacts under mild alkaline conditions to form stable, highly fluorescent carbamate derivatives, enabling detection in the femtomole range.[15]
Reaction Mechanism:
Caption: General reaction of a primary amine with FMOC-Cl.
Experimental Protocol: FMOC-Cl Derivatization
Materials:
-
Amine sample
-
FMOC-Cl solution (e.g., in acetonitrile)
-
Borate buffer (pH ~10)
-
Quenching solution (e.g., an acid like HCl)
-
HPLC system with fluorescence or UV detector
Procedure:
-
Sample Preparation: Dissolve the amine-containing sample in a suitable solvent.
-
Derivatization: Add borate buffer to the sample solution, followed by the FMOC-Cl solution. The reaction is typically very fast, often complete within minutes at room temperature.[2]
-
Quenching: Add an acid to stop the reaction and stabilize the derivatives.[2]
-
Analysis: The reaction mixture can be directly injected for HPLC analysis.
o-Phthalaldehyde (OPA) Derivatization
OPA is a highly sensitive reagent that reacts rapidly with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol or 3-mercaptopropionic acid) to form intensely fluorescent isoindole derivatives.[16] A key limitation is that OPA does not react with secondary amines.[2]
Reaction Mechanism:
Caption: General reaction of a primary amine with OPA and a thiol.
Experimental Protocol: OPA Derivatization
Materials:
-
Amine sample
-
OPA reagent solution (containing OPA and a thiol in a basic buffer)[17]
-
HPLC system with fluorescence detector
Procedure:
-
Reagent Preparation: Prepare the OPA reagent by dissolving OPA and a thiol (e.g., 2-mercaptoethanol) in a borate buffer (pH 9-11.5).[17]
-
Derivatization: Mix the sample with the OPA reagent. The reaction is very fast, typically complete within 1-2 minutes at room temperature.[2][17]
-
Analysis: Inject the reaction mixture directly into the HPLC system. The derivatives are often unstable, so immediate analysis is recommended.[2][17]
Comparison of LC Derivatization Methods
| Reagent | Target Amines | Reaction Time | Reaction Temp. | Derivative Stability | Detection | LOD/LOQ | Key Advantages | Key Disadvantages |
| Dansyl-Cl | Primary & Secondary | 30-90 min[18] | Room Temp - 60°C[18] | Good[18] | Fluorescence, UV | LOD: ~10 ng/mL[18] | Versatile, enhances fluorescence and ionization.[19] | Longer reaction times.[2] |
| FMOC-Cl | Primary & Secondary | < 1 - 20 min[18] | Room Temp[18] | Good[18] | Fluorescence, UV | LOD: fmol range[18] | Highly sensitive, stable derivatives.[2] | Can react with other functional groups.[2] |
| OPA | Primary only | < 1 - 2 min[2] | Room Temp | Unstable[2] | Fluorescence | LOD: 21-49 fmol/µL[2] | Very fast reaction, suitable for automation.[2] | Derivatives are unstable, does not react with secondary amines.[2] |
| Dabsyl-Cl | Primary & Secondary | ~15-30 min | ~70°C | Good | UV-Vis | - | Stable derivatives, good reproducibility.[20][21] | - |
Chiral Amine Analysis: The Marfey's Reagent Approach
The enantiomeric separation of chiral amines is crucial in pharmaceutical development, as different enantiomers can have vastly different pharmacological activities. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA) is a chiral derivatizing agent used for the separation of D- and L-amino acids and other chiral primary amines.[22][23] It reacts with the amine to form diastereomers that can be separated on a non-chiral reversed-phase HPLC column.[23]
Principle of Marfey's Method: Marfey's reagent reacts with the amino group of L- and D-amines to form diastereomers. These diastereomers have different physical properties and therefore exhibit different retention times on a non-chiral HPLC column, allowing for their separation and quantification.[23]
Experimental Protocol: Chiral Derivatization with Marfey's Reagent
Materials:
-
Chiral amine sample
-
Marfey's reagent solution (e.g., 1% w/v in acetone)
-
Sodium bicarbonate solution (e.g., 1 M)
-
Hydrochloric acid (e.g., 2 M)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Dissolve the amine sample in water or a suitable buffer.
-
Derivatization: To the sample solution, add the Marfey's reagent solution and the sodium bicarbonate solution. Incubate the mixture at around 40°C for approximately 90 minutes.[18][23]
-
Quenching: After incubation, cool the reaction mixture and neutralize it with hydrochloric acid.
-
Analysis: Inject the resulting solution into the HPLC system for the separation of the diastereomers.
Conclusion: Selecting the Optimal Derivatization Strategy
The choice of a derivatization method for amine analysis is a multifaceted decision that requires careful consideration of the analytical objectives and the available resources. There is no single "best" method, and often a combination of approaches may be necessary for comprehensive analysis.[19]
For GC analysis , silylation is a versatile technique, but the moisture sensitivity of the reagents and derivatives must be carefully managed. Acylation with fluorinated anhydrides offers high sensitivity for ECD, while chloroformate-based alkylation provides a rapid method that can be performed in aqueous media.
For LC analysis , the choice often comes down to a trade-off between reaction speed, derivative stability, and amine selectivity. OPA is ideal for the rapid and sensitive analysis of primary amines, especially in automated systems. FMOC-Cl offers high sensitivity for both primary and secondary amines with good derivative stability. Dansyl chloride is a robust and versatile reagent, though it requires longer reaction times.
For chiral analysis , Marfey's reagent provides a reliable method for the enantiomeric separation of primary amines.
By understanding the principles, advantages, and limitations of each derivatization method, researchers can confidently select and implement the most appropriate strategy to achieve accurate, sensitive, and reliable quantification of amines in their samples.
References
- BenchChem. (2025). Application Notes and Protocols for Derivatization of Biological Amines with Dansyl Chloride.
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for Amino Acid Analysis Using Phthalaldehyde (OPA)
-
Lkhagva, A., Shen, C. C., Leung, Y. S., & Tai, H. C. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1610, 460536. [Link]
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino acids, 27(3-4), 231–247. [Link]
- CalTech GPS. (n.d.).
- Sigma-Aldrich. (n.d.).
- Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis. Ovid.
-
Lugeder, A., et al. (2023). Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. Metabolomics, 19(1), 1-16. [Link]
- BenchChem. (2025). Application Notes and Protocols for Derivatizing Amines with 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl).
- Supelco. (n.d.).
-
Rebane, R., Oldekop, M. L., & Herodes, K. (2012). Comparison of amino acid derivatization reagents for LC-ESI-MS analysis. Introducing a novel phosphazene-based derivatization reagent. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 904, 99–106. [Link]
-
Humm, T., et al. (2012). Amino acid analysis in physiological samples by GC-MS with propyl chloroformate derivatization and iTRAQ-LC-MS/MS. Amino Acids, 42(2-3), 659-670. [Link]
-
Thermo Scientific. (n.d.). Acylation Derivatization Reagents. [Link]
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Semantic Scholar. [Link]
-
Omar, W. A. E. W., & Zainal, Z. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Journal of analytical methods in chemistry, 2020, 5814389. [Link]
-
Zhao, Y., et al. (2020). Targeted quantification of amino acids by dansylation. STAR protocols, 1(3), 100171. [Link]
-
Request PDF. (n.d.). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. [Link]
-
S. K. Singh, et al. (2019). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. [Link]
- BenchChem. (2025).
- Interchim. (n.d.). OPA, amine detection reagent.
-
Płotka-Wasylka, J. M., Morrison, C., Biziuk, M., & Namieśnik, J. (2015). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Chemical Reviews, 115(11), 4693-4718. [Link]
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. [Link]
-
Request PDF. (n.d.). Amino acid analysis in physiological samples by GC-MS with propyl chloroformate derivatization and iTRAQ-LC-MS/MS. [Link]
-
Thermo Scientific. (n.d.). BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. [Link]
-
Ziegler, J., et al. (2015). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. Amino acids, 47(1), 127-137. [Link]
-
Request PDF. (n.d.). Amino acid analysis in physiological samples by GC-MS with propyl chloroformate derivatization and iTRAQ-LC-MS/MS. [Link]
-
Takeuchi, T. (n.d.). HPLC Analysis of Amino Acids Using Dansyl and Dabsyl Derivatives. [Link]
-
Li, Y., et al. (2022). Enantiomeric separation of chiral amines in biological samples by liquid chromatography with chiral fluorous derivatization. Chirality, 34(10), 1259-1268. [Link]
-
adis international. (n.d.). Derivatization reagents for GC. [Link]
-
ResearchGate. (n.d.). Derivatization reaction of FMOC-Cl with an amine and an alcohol. [Link]
-
Nakano, M., et al. (2021). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Metabolites, 11(6), 356. [Link]
-
Johnson, W. M., et al. (2021). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). Analytical Chemistry, 93(11), 4866-4874. [Link]
-
ResearchGate. (n.d.). b-17 amino acid analysis – hplc (pre column derivatization – opa. [Link]
-
ResearchGate. (n.d.). 2.2.2. Quantitation by HPLC of amines as dansyl derivatives. [Link]
-
JoVE. (n.d.). A Dansyl Chloride-HPLC Method for the Determination of Polyamines. [Link]
- BenchChem. (2025).
-
ResearchGate. (n.d.). A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods). [Link]
-
Al-Qaim, F. F., et al. (2014). 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) as a Potential Precolumn Derivatization Reagent for the Analysis of PPCPs and EDCs using HPLC-DAD. Journal of Liquid Chromatography & Related Technologies, 37(12), 1745-1757. [Link]
-
ResearchGate. (n.d.). The derivatization scheme of alkyl amines with FMOC-Cl. [Link]
Sources
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- 12. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. interchim.fr [interchim.fr]
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- 20. books.rsc.org [books.rsc.org]
- 21. scribd.com [scribd.com]
- 22. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ovid.com [ovid.com]
Safety Operating Guide
Standard Operating Procedure: Safe Disposal of Pentafluorophenylacetyl Chloride
Executive Summary & Reactivity Profile
Pentafluorophenylacetyl chloride (CAS 832-72-4) is a highly electrophilic acylating agent. Unlike standard organic waste, it cannot be placed directly into waste drums due to its water reactivity . Contact with residual moisture in a waste container will trigger rapid hydrolysis, releasing Hydrogen Chloride (HCl) gas and generating heat (exotherm). This can pressurize containers, causing rupture or explosion.[1]
The Directive: You must chemically quench (deactivate) this compound into a stable ester or carboxylic acid before it enters the permanent waste stream.
Physicochemical Hazard Data
| Property | Value/Description | Operational Implication |
| Reactivity | High (Water/Alcohol Sensitive) | DO NOT add water directly to the neat chemical.[2] |
| Hydrolysis Products | Pentafluorophenylacetic acid + HCl (gas) | Requires fume hood; generates corrosive acidic fumes. |
| Physical State | Liquid (typically) | Spreads easily; requires secondary containment. |
| Corrosivity | Skin Corr.[1][3][4][5] 1B | Causes irreversible tissue damage on contact. |
Pre-Operational Planning
Before initiating disposal or cleaning glassware, ensure the following engineering controls and PPE are active.
-
Engineering Control: Certified Chemical Fume Hood (Sash at working height).
-
PPE: Nitrile gloves (double gloved recommended), chemical splash goggles, lab coat, and closed-toe shoes.
-
Vessel Selection: Use borosilicate glass (Pyrex/Kimax). Avoid metal containers (corrosion risk from HCl).
Core Protocol: Controlled Quenching (Deactivation)
This procedure converts the reactive acid chloride into a stable ester (Method A) or acid (Method B). Method A is preferred for preventing precipitation of insoluble fluorinated acids.
Method A: Alcohololysis (Preferred)
Mechanism:
-
Preparation: Place a stir bar in a round-bottom flask or beaker sized at least 5x the volume of the waste.
-
Solvent Charge: Add Methanol (MeOH) or Ethanol (EtOH) to the flask. Use ~10-20 mL of alcohol per 1 mL of acid chloride.
-
Cooling (Critical): Place the flask in an ice-water bath (
). Causality: Low temperature mitigates the exotherm and prevents "bumping" of the solvent. -
Addition: Using a dry addition funnel or pipette, add the Pentafluorophenylacetyl chloride dropwise to the stirring alcohol.
-
Observation: You will see fuming (HCl gas). Ensure hood ventilation is active.
-
-
Equilibration: Once addition is complete, remove the ice bath and let stir at room temperature for 30 minutes to ensure total consumption of the acid chloride.
Method B: Aqueous Quench (Use for Trace Residues)
Mechanism:
-
Setup: Prepare a beaker with crushed ice and water.
-
Addition: Slowly drip the acid chloride (or rinse solvent) onto the ice. The ice acts as a heat sink.
-
Observation: Vigorous fizzing will occur.
Neutralization & Waste Stream Classification
After quenching, the solution is acidic due to dissolved HCl. It must be neutralized to prevent corrosion of waste drums.
Step-by-Step Neutralization[6]
-
Prepare Base: Use a saturated Sodium Bicarbonate (
) solution or 1M Sodium Hydroxide ( ). -
Add Base: Slowly add the base to your quenched mixture while stirring.
-
Caution:
will release gas (bubbling). Add slowly to prevent foam-over.
-
-
Check pH: Continue adding base until pH paper indicates pH 6–8.
Final Disposal Classification
Once quenched and neutralized, the material is no longer water-reactive.[6]
| Final State | Waste Stream Labeling | RCRA Considerations |
| Quenched (Ester/Alcohol) | Hazardous Waste: Flammable, Organic | D001 (Ignitable) |
| Quenched (Aqueous/Acid) | Hazardous Waste: Aqueous, Toxic | Check local limits for Fluorinated compounds. |
| Solid Precipitate | Hazardous Waste: Solid, Toxic | Bag separately if filtered. |
Emergency Spill Response
Scenario: You drop a bottle of Pentafluorophenylacetyl chloride outside the hood.
-
Evacuate: Clear the immediate area. The fumes are lachrymatory and corrosive.[5]
-
Do NOT use Water: Water will cause a violent reaction and spread acidic vapors.
-
Absorb: Use a dry spill pillow, vermiculite, or dry sand.
-
Collect: Scoop absorbed material into a wide-mouth jar. Label as "Acid Chloride Waste - Water Reactive."
-
Clean Surface: Once the bulk is removed, wipe the surface with a paper towel soaked in dilute sodium bicarbonate solution.
Process Visualization
The following diagram illustrates the decision logic for safe disposal.
Figure 1: Decision logic for the quenching and disposal of reactive acid chlorides.
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
